Ifebemtinib
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1227948-82-4 |
|---|---|
Molecular Formula |
C28H28F4N6O4 |
Molecular Weight |
588.6 g/mol |
IUPAC Name |
2-fluoro-5-methoxy-4-[[4-[(2-methyl-3-oxo-1H-isoindol-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-N-(1-methylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C28H28F4N6O4/c1-37-9-7-16(8-10-37)34-24(39)17-11-22(41-3)20(12-19(17)29)35-27-33-13-18(28(30,31)32)25(36-27)42-21-6-4-5-15-14-38(2)26(40)23(15)21/h4-6,11-13,16H,7-10,14H2,1-3H3,(H,34,39)(H,33,35,36) |
InChI Key |
ULMMVBPTWVRPSI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2F)NC3=NC=C(C(=N3)OC4=CC=CC5=C4C(=O)N(C5)C)C(F)(F)F)OC |
Origin of Product |
United States |
Foundational & Exploratory
Ifebemtinib: A Technical Guide to a Potent FAK Inhibitor in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ifebemtinib (formerly known as IN10018 or BI 853520) is an orally bioavailable, potent, and highly selective ATP-competitive inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in tumor progression.[1][2][3] Overexpressed in a variety of solid tumors, FAK is a central mediator of signaling pathways that control cell proliferation, survival, migration, and invasion.[4][5] this compound has demonstrated significant anti-tumor activity in preclinical models and has shown considerable promise in clinical trials, particularly as a synergistic agent in combination therapies for cancers with specific mutations, such as KRAS G12C.[6][7][8] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to this compound.
Discovery and Development
This compound was initially developed by Boehringer Ingelheim and is now being advanced by InxMed.[7] The development of this compound stemmed from the recognition of FAK as a critical therapeutic target in oncology. FAK integrates signals from integrins and growth factor receptors, thereby influencing the tumor microenvironment and promoting metastasis.[1][9] While specific details regarding the lead optimization and structure-activity relationship (SAR) studies are proprietary, the chemical structure of this compound, 2-fluoro-5-methoxy-4-((4-((2-methyl-3-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-N-(1-methylpiperidin-4-yl)benzamide, reflects a design aimed at high potency and selectivity for the FAK kinase domain.[10]
The development of this compound has been marked by a strategic shift from monotherapy to combination regimens. Early clinical studies with this compound alone showed a manageable safety profile but modest anti-tumor activity.[11] However, preclinical evidence of its synergistic effects with other anti-cancer agents has led to its evaluation in combination therapies, where it has demonstrated remarkable efficacy.[3][7] this compound has been granted Breakthrough Therapy Designation by the China National Medical Products Administration (NMPA) and Fast-Track designation from the U.S. Food and Drug Administration (FDA) for certain indications.[3][12]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by competitively inhibiting the ATP-binding site of FAK, thereby blocking its kinase activity.[2] This inhibition prevents the autophosphorylation of FAK at tyrosine 397 (Y397), a critical event for the recruitment and activation of other signaling proteins, most notably Src family kinases.[4][6] The FAK/Src complex, once formed, phosphorylates a multitude of downstream substrates, activating key signaling cascades that promote cancer progression, including the PI3K/AKT and RAS/MEK/ERK pathways.[1][11] By disrupting this central signaling hub, this compound effectively inhibits tumor cell proliferation, survival, migration, and invasion.[2]
Caption: FAK Signaling Pathway and Inhibition by this compound.
Quantitative Data
In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) | Reference(s) |
| FAK (recombinant) | 1 | [4][13] |
| FER Kinase | 900 | [4][13] |
| FES Kinase | 1040 | [4][13] |
In Vitro Cellular Activity
| Cell Line | Assay Type | EC50 (nM) | Reference(s) |
| PC-3 (Prostate) | FAK Autophosphorylation (Y397) | 1 | [14] |
| PC-3 (Prostate) | Anchorage-independent Proliferation | 3 | [14][15] |
Clinical Trial Efficacy Data (Combination Therapy)
This compound + Garsorasib (KRAS G12C inhibitor) in First-Line NSCLC (KRAS G12C mutant)
| Endpoint | Value | Reference(s) |
| Objective Response Rate (ORR) | 90.3% | [8][12] |
| Disease Control Rate (DCR) | 96.8% | [8][12] |
| Median Progression-Free Survival (mPFS) | 22.3 months | [7] |
| Median Duration of Response (mDOR) | 19.4 months | [7] |
This compound + Garsorasib (KRAS G12C inhibitor) vs. Garsorasib Monotherapy in Previously Treated CRC (KRAS G12C mutant)
| Endpoint | This compound + Garsorasib | Garsorasib Monotherapy | Reference(s) |
| Objective Response Rate (ORR) | 44.4% | 16.7% | [6] |
| Disease Control Rate (DCR) | 100.0% | 77.8% | [6] |
| Median Progression-Free Survival (mPFS) | 7.7 months | 4.0 months | [6] |
Experimental Protocols
In Vitro FAK Kinase Assay (Luminescent)
This protocol is a general representation based on commercially available FAK kinase assay kits.
Caption: Workflow for an in vitro FAK kinase assay.
-
Reagent Preparation: Recombinant FAK enzyme, kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA), ATP, and a suitable FAK substrate (e.g., poly(Glu, Tyr) 4:1) are prepared. This compound is serially diluted to the desired concentrations.[16]
-
Reaction Setup: The kinase reaction is initiated by adding the FAK enzyme to wells of a 96-well plate containing the kinase buffer, substrate, ATP, and varying concentrations of this compound.
-
Incubation: The reaction plate is incubated at 30°C for a specified time (e.g., 45-60 minutes) to allow for the phosphorylation of the substrate.[16][17]
-
Signal Detection: A kinase detection reagent (e.g., Kinase-Glo® Max) is added to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-based reaction, where the light output is inversely proportional to the kinase activity.[16][17]
-
Data Analysis: The luminescent signal is read using a microplate reader. The IC50 value, the concentration of this compound that inhibits 50% of FAK activity, is calculated from the dose-response curve.
Cell Proliferation Assay (MTT-based)
This protocol is a general representation for assessing the effect of this compound on the proliferation of cancer cell lines, such as MDA-MB-231.[18][19][20]
Caption: Workflow for a cell proliferation assay.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[21]
-
Drug Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration as the highest drug concentration.
-
Incubation: The plates are incubated for a period of 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition relative to the vehicle-treated control. The GI50 (Growth Inhibition 50) value, the concentration of the drug that causes a 50% reduction in cell growth, is determined from the dose-response curve.[22]
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.[14][23]
-
Cell Implantation: Human cancer cells (e.g., PC-3 or NSCLC patient-derived xenografts) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The tumor-bearing mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally, once daily, at specified dose levels (e.g., 50 mg/kg). The control group receives the vehicle.[4][24]
-
Tumor Measurement and Monitoring: Tumor volume is measured at regular intervals (e.g., twice weekly) using calipers. The body weight and general health of the mice are also monitored.
-
Endpoint and Data Analysis: The study is terminated when the tumors in the control group reach a predetermined size or after a specified duration. The anti-tumor efficacy is assessed by comparing the tumor growth in the this compound-treated groups to the control group. The percentage of tumor growth inhibition (TGI) is calculated.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis, such as measuring the levels of phosphorylated FAK (Y397) by immunohistochemistry or ELISA to confirm target engagement.[5]
Conclusion
This compound is a promising, highly selective FAK inhibitor with a well-defined mechanism of action. Its development has highlighted the potential of targeting FAK, not as a standalone therapy, but as a crucial component of combination regimens designed to overcome drug resistance and enhance the efficacy of other anti-cancer agents. The remarkable clinical data in KRAS G12C-mutant cancers underscore the potential of this compound to become a cornerstone of treatment for these and other malignancies. Further research and ongoing clinical trials will continue to elucidate the full therapeutic potential of this novel FAK inhibitor.
References
- 1. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phase I Study of BI 853520, an Inhibitor of Focal Adhesion Kinase, in Patients with Advanced or Metastatic Nonhematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. InxMed Announces Promising Phase Ib/II Clinical Data for this compound + KRAS G12C inhibitor in KRAS G12C-Mutant Solid Tumors at ASCO 2025 - BioSpace [biospace.com]
- 8. InxMed Reports Positive Phase Ib/II Results for this compound in Combination with Garsorasib in Non-Small Cell Lung Cancer (NSCLC) with KRAS G12C Mutation - BioSpace [biospace.com]
- 9. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. InxMed FAK Inhibitor this compound Received Breakthrough Therapy Designation by China National Medical Products Administration for First-Line Non-Small Cell Lung Cancer (NSCLC) with KRAS G12C Mutation [prnewswire.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound (BI 853520, IN10018) | FAK inhibitor | ProbeChem Biochemicals [probechem.com]
- 16. promega.com.cn [promega.com.cn]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. oncotarget.com [oncotarget.com]
- 21. genome.ucsc.edu [genome.ucsc.edu]
- 22. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Patient-Derived Xenografts of Non Small Cell Lung Cancer: Resurgence of an Old Model for Investigation of Modern Concepts of Tailored Therapy and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. BI-853520 |FAK and PTK2 kinase inhibitor | 1227948-82-4 | InvivoChem [invivochem.com]
The Role of Ifebemtinib in Cellular Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ifebemtinib (also known as IN10018 and BI853520) is a potent and highly selective, orally bioavailable small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2][3] As a critical mediator of cell signaling downstream of integrins and growth factor receptors, FAK is a key player in tumor progression, including cell proliferation, migration, invasion, and survival.[4][5] This document provides an in-depth technical guide on the function of this compound in cell signaling, summarizing its mechanism of action, effects on downstream pathways, and its performance in preclinical and clinical studies.
Introduction to this compound and Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2), is a non-receptor tyrosine kinase that plays a central role in signal transduction initiated by cell adhesion to the extracellular matrix (ECM) via integrins.[4][5] Overexpression and hyperactivity of FAK are common in a wide variety of human cancers and are associated with poor prognosis. FAK activation promotes key oncogenic processes such as cell migration, invasion, proliferation, and survival.[5] It is also implicated in creating an immunosuppressive tumor microenvironment and promoting resistance to therapy.[6]
This compound is a third-generation FAK inhibitor designed to be highly selective and potent. It functions as an adenosine triphosphate (ATP)-competitive inhibitor, targeting the kinase domain of FAK to block its catalytic activity.[4][5]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct inhibition of FAK autophosphorylation. Upon integrin clustering or growth factor stimulation, FAK undergoes autophosphorylation at the tyrosine residue 397 (Y397). This event is a critical first step in FAK activation, creating a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent binding of Src leads to the phosphorylation of other tyrosine residues on FAK, resulting in the full activation of the FAK signaling complex and the recruitment of downstream signaling molecules.
This compound binds to the ATP-binding pocket of the FAK kinase domain, preventing the transfer of phosphate from ATP to the Y397 residue. This blockade of autophosphorylation is the foundational event through which this compound exerts its anti-tumor effects.[1][2]
This compound's Impact on Downstream Signaling Pathways
By inhibiting FAK autophosphorylation, this compound effectively shuts down the entire downstream signaling cascade. FAK is a critical node that integrates signals and relays them to several major pathways controlling cancer cell behavior. The inhibition of FAK by this compound leads to the suppression of:
-
Cell Proliferation and Survival: FAK signaling activates the PI3K/Akt and MAPK/ERK pathways, both of which are central to promoting cell cycle progression and inhibiting apoptosis.
-
Cell Migration and Invasion: FAK regulates the dynamic turnover of focal adhesions and the cytoskeletal rearrangements necessary for cell movement. It influences the activity of small GTPases like Rho, Rac, and Cdc42, which are master regulators of cell motility.
-
Tumor Microenvironment Modulation: FAK activity contributes to the fibrotic tumor stroma, which can act as a barrier to drug delivery and immune cell infiltration.[6][7] this compound has been shown to potentially overcome this fibrosis.[6]
Quantitative Data Summary
This compound's potency has been characterized in both biochemical assays and clinical trials.
Table 1: Biochemical Potency of this compound
| Target | Assay | IC50 | Reference(s) |
| FAK | Recombinant FAK Autophosphorylation | 1 nM | [1][2] |
| FER Kinase | Kinase Activity Assay | 900 nM | [1][2] |
| FES Kinase | Kinase Activity Assay | 1040 nM | [1][2] |
Table 2: Clinical Efficacy of this compound in Combination Therapies
| Indication | Combination Therapy | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) | Reference(s) |
| NSCLC (KRAS G12C) | This compound + Garsorasib | First-Line | 90.3% | 96.8% | 22.3 months | [8][9][10] |
| Colorectal Cancer (KRAS G12C) | This compound + Garsorasib | Previously Treated | 44.4% | 100.0% | 7.7 months | [8] |
| Colorectal Cancer (KRAS G12C) | Garsorasib Monotherapy | Previously Treated | 16.7% | 77.8% | 4.0 months | [8] |
Experimental Protocols and Methodologies
The characterization of this compound has involved standard preclinical assays to determine its efficacy and mechanism.
In Vitro Assays
-
FAK Autophosphorylation Assay:
-
Objective: To determine the concentration-dependent inhibition of FAK autophosphorylation.
-
Methodology: Recombinant FAK is incubated with varying concentrations of this compound in the presence of ATP. The level of phosphorylated FAK (p-FAK Y397) is then quantified using an antibody-based detection method, such as ELISA or Western Blot. The IC50 value is calculated from the resulting dose-response curve.[2]
-
-
3D Spheroid Cell Culture Assay:
-
Objective: To assess the impact of this compound on cell proliferation and invasion in a more physiologically relevant three-dimensional model.
-
Methodology: Cancer cells are cultured in conditions that promote the formation of spheroids. These spheroids are then treated with a range of this compound concentrations (e.g., 0-30 µM) for 4-6 days. The effect on spheroid growth and invasion into a surrounding matrix (e.g., Matrigel) is monitored via microscopy and quantified.[1][2]
-
In Vivo Assays
-
Orthotopic Tumor Growth Model:
-
Objective: To evaluate the anti-tumor activity of this compound in a live animal model that mimics human tumor growth.
-
Methodology: Human cancer cells (e.g., malignant pleural mesothelioma) are implanted into the corresponding organ of immunodeficient mice. Once tumors are established, mice are randomized into vehicle control and treatment groups. The treatment group receives this compound orally (e.g., 50 mg/kg, once daily). Tumor volume is measured regularly over a period of several weeks to assess the suppression of tumor growth.[1][2]
-
Synergistic Potential and Clinical Development
A key finding in the development of this compound is its strong synergistic effect when combined with other targeted therapies, particularly KRAS inhibitors.[8] KRAS-mutant tumors often develop resistance through the activation of bypass signaling pathways, with FAK being a prominent escape route.
The rationale for combining this compound with a KRAS G12C inhibitor is to create a dual blockade. The KRAS inhibitor shuts down the primary oncogenic driver pathway, while this compound prevents the tumor cells from adapting and surviving via FAK-mediated resistance pathways. This combination has demonstrated significantly improved efficacy over KRAS inhibitor monotherapy in clinical trials.[8]
Conclusion
This compound is a highly potent and selective FAK inhibitor that functions by blocking the critical autophosphorylation of FAK at Y397. This action disrupts multiple downstream signaling pathways essential for tumor cell proliferation, survival, and invasion. Preclinical and clinical data have demonstrated its efficacy, particularly its powerful synergistic effects when combined with other targeted agents like KRAS inhibitors. As a cornerstone therapy, this compound holds significant promise for overcoming drug resistance and improving outcomes for patients with various solid tumors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. InxMed Reports Positive Phase Ib/II Results for this compound in Combination with Garsorasib in Non-Small Cell Lung Cancer (NSCLC) with KRAS G12C Mutation - BioSpace [biospace.com]
- 4. This compound | C28H28F4N6O4 | CID 46207957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Inxmed has announced two sets of data on FAK inhibitor this compound [synapse.patsnap.com]
- 7. Ennovation Ventures Portfolio | InxMed Linited's this compound: Included in the Breakthrough Therapy Category for First-line Treatment of Non-small Cell Lung Cancer; Improving the Therapeutic Window of ADC Drugs - News Center - Ennovation Ventures [ennovationvc.com]
- 8. InxMed Announces Promising Phase Ib/II Clinical Data for this compound + KRAS G12C inhibitor in KRAS G12C-Mutant Solid Tumors at ASCO 2025 - BioSpace [biospace.com]
- 9. InxMed Reports Positive Phase Ib/II Results for this compound in Combination with Garsorasib in Non-Small Cell Lung Cancer (NSCLC) with KRAS G12C Mutation [prnewswire.com]
- 10. InxMed FAK Inhibitor this compound Received Breakthrough Therapy Designation by China National Medical Products Administration for First-Line Non-Small Cell Lung Cancer (NSCLC) with KRAS G12C Mutation - BioSpace [biospace.com]
Ifebemtinib (IN10018): A Technical Guide to its Target Profile and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifebemtinib (also known as IN10018 and BI 853520) is an orally bioavailable, potent, and highly selective small molecule inhibitor of Focal Adhesion Kinase (FAK).[1] As an ATP-competitive inhibitor, this compound targets a key signaling node implicated in tumor cell proliferation, survival, migration, and invasion.[1] While initial clinical investigations of this compound as a monotherapy showed a manageable safety profile with modest clinical activity, its therapeutic potential has been significantly amplified in combination regimens.[1] Preclinical and clinical evidence strongly suggests that FAK inhibition by this compound can overcome resistance to various anticancer agents by directly targeting tumor cells and modulating the tumor microenvironment.[1] This technical guide provides a comprehensive overview of the target profile, selectivity, and underlying mechanisms of this compound, supported by detailed experimental methodologies and visual representations of its signaling pathways.
Target Profile and Selectivity
This compound is a potent inhibitor of FAK autophosphorylation with a reported half-maximal inhibitory concentration (IC50) of 1 nM in biochemical assays.[2][3] Its selectivity has been demonstrated against other kinases, including the closely related FER and FES kinases.
| Kinase Target | IC50 (nM) |
| FAK | 1 [2][3] |
| FER | 900[2] |
| FES | 1040[2] |
Table 1: Inhibitory activity of this compound against FAK and other selected kinases.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects by competitively binding to the ATP-binding pocket of FAK, thereby inhibiting its kinase activity.[1] FAK is a non-receptor tyrosine kinase that plays a central role in signal transduction downstream of integrins and growth factor receptors.[4] Its activation triggers a cascade of signaling events that regulate critical cellular processes involved in cancer progression.
The inhibition of FAK by this compound disrupts these signaling pathways, leading to the suppression of tumor growth, metastasis, and the modulation of the tumor microenvironment.
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the activity of this compound.
Biochemical Kinase Inhibition Assay (FAK)
Objective: To determine the in vitro inhibitory activity of this compound against recombinant FAK.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing purified recombinant FAK enzyme, a synthetic peptide substrate, and assay buffer.
-
Compound Addition: Add serial dilutions of this compound or vehicle control (DMSO) to the reaction mixture.
-
Initiation: Initiate the kinase reaction by adding ATP. A typical ATP concentration used is near the Km value for FAK.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as mobility shift assay, fluorescence polarization, or ELISA-based detection with a phospho-specific antibody.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Assays
Objective: To assess the effect of this compound on the viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., SKOV3, OVCAR3 ovarian cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 200 µM) or vehicle control (DMSO) for a specified duration (e.g., 12 hours).[5]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[5]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5]
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[5]
-
Data Analysis: Express the results as a percentage of viable cells compared to the vehicle-treated control and calculate the GI50 (concentration for 50% of maximal inhibition of cell growth).
Objective: To evaluate the effect of this compound on cancer cell migration.
Methodology:
-
Cell Preparation: Culture cancer cells to sub-confluency, then serum-starve them for several hours.
-
Assay Setup: Place Transwell inserts with a porous membrane (e.g., 8 µm pores) into the wells of a 24-well plate. Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in a serum-free medium containing different concentrations of this compound or vehicle control. Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours).
-
Staining and Visualization: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet).
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
-
Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the vehicle control group.
Objective: To determine the effect of this compound on the phosphorylation of FAK at its autophosphorylation site (Tyrosine 397).
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with various concentrations of this compound for a defined period. Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-FAK (Tyr397).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-FAK antibody and re-probed with an antibody against total FAK and a loading control (e.g., β-actin or GAPDH).
-
Densitometry Analysis: Quantify the band intensities using densitometry software.
Conclusion
This compound (IN10018) is a potent and highly selective FAK inhibitor with a well-defined mechanism of action. Its ability to modulate key signaling pathways involved in cancer progression, combined with a favorable safety profile, makes it a promising candidate for combination therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound's therapeutic potential in various oncology settings. As our understanding of FAK signaling and its role in tumorigenesis deepens, the strategic application of selective inhibitors like this compound will be crucial in the development of more effective cancer treatments.
References
- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. BI-853520 |FAK and PTK2 kinase inhibitor | 1227948-82-4 | InvivoChem [invivochem.com]
- 3. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase inhibitor BI 853520 inhibits cell proliferation, migration and EMT process through PI3K/AKT/mTOR signaling pathway in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Focal adhesion kinase inhibitor BI 853520 inhibits cell proliferation, migration and EMT process through PI3K/AKT/mTOR signaling pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Ifebemtinib on Cancer Cell Migration and Invasion: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of Ifebemtinib, a potent and highly selective Focal Adhesion Kinase (FAK) inhibitor, with a specific focus on its effects on cancer cell migration and invasion.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Role of FAK in Cancer Metastasis
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in signal transduction pathways initiated by integrins and growth factor receptors.[3] Overexpression and activation of FAK are commonly observed in a variety of human cancers and are associated with poor prognosis.[4][5] FAK signaling is integral to several cellular processes that are hallmarks of cancer, including proliferation, survival, and, most notably, cell migration and invasion, which are fundamental to metastasis.[5][6][7]
This compound (also known as IN10018 or BI 853520) is an ATP-competitive inhibitor of FAK that has demonstrated significant anti-tumor activity in preclinical and clinical studies.[2][6][8] By targeting the autophosphorylation of FAK at tyrosine 397 (Y397), this compound effectively blocks the initiation of downstream signaling cascades that promote cancer cell motility.[1][4]
Quantitative Analysis of this compound's Effect on Cancer Cell Migration and Invasion
Preclinical studies have demonstrated this compound's ability to significantly inhibit the migration and invasion of cancer cells. The following tables summarize the quantitative data from key in vitro assays on ovarian cancer cell lines.
Table 1: Effect of this compound on Ovarian Cancer Cell Migration (Transwell Assay)
| Cell Line | Treatment | Concentration (µM) | Migrated Cells (Relative to Control) | Statistical Significance |
| SKOV3 | Control | - | 100% | - |
| This compound | 10 | Significantly Decreased | p < 0.05 | |
| OVCAR3 | Control | - | 100% | - |
| This compound | 10 | Significantly Decreased | p < 0.05 | |
| Data derived from a study by Li et al. (2021), where a significant decrease in migrated cells was observed at a 10 µM concentration of BI 853520 (this compound) in both SKOV3 and OVCAR3 cell lines.[1][9][10] |
Table 2: Effect of this compound on Ovarian Cancer Cell Invasion (Transwell Matrigel Invasion Assay)
| Cell Line | Treatment | Concentration (µM) | Invaded Cells (Relative to Control) | Statistical Significance |
| SKOV3 | Control | - | 100% | - |
| This compound | 10 | Significantly Inhibited | p < 0.05 | |
| OVCAR3 | Control | - | 100% | - |
| This compound | 10 | Significantly Inhibited | p < 0.05 | |
| This table summarizes findings from Li et al. (2021), indicating that BI 853520 (this compound) inhibited the invasion ability of both SKOV3 and OVCAR3 cells at a dose of 10 μM.[1][9][10] |
Table 3: Effect of this compound on Ovarian Cancer Cell Migration (Wound Healing Assay)
| Cell Line | Treatment | Concentration (µM) | Wound Closure | Observations |
| SKOV3 | Control | - | Normal | Confluent monolayer closure |
| This compound | Low Dose | Impaired | Delayed wound closure | |
| OVCAR3 | Control | - | Normal | Confluent monolayer closure |
| This compound | Low Dose | Impaired | Delayed wound closure | |
| Based on the findings of Li et al. (2021), BI 853520 (this compound) was shown to impair wound healing at a relatively low dose in both SKOV3 and OVCAR3 cells.[1][9][10] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-migratory and anti-invasive effects by inhibiting the FAK signaling pathway. Upon integrin-mediated cell adhesion to the extracellular matrix (ECM), FAK is recruited to focal adhesions and undergoes autophosphorylation at Y397. This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The resulting FAK/Src complex then phosphorylates a multitude of downstream substrates, including paxillin and p130Cas, leading to the activation of signaling cascades such as the PI3K/AKT/mTOR pathway. These pathways regulate the dynamic remodeling of the actin cytoskeleton, focal adhesion turnover, and the expression of genes involved in cell motility.
This compound, by preventing the initial autophosphorylation of FAK, effectively blocks the entire downstream signaling cascade, thereby inhibiting the cellular machinery required for migration and invasion.[1][10]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture
Human ovarian cancer cell lines SKOV3 and OVCAR3 are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Wound Healing Assay
-
Cells are seeded in 6-well plates and grown to confluence.
-
A sterile 200 µL pipette tip is used to create a linear scratch in the cell monolayer.
-
The wells are washed with phosphate-buffered saline (PBS) to remove detached cells.
-
Fresh medium containing either vehicle control or this compound at the desired concentration is added.
-
Images of the scratch are captured at 0 hours and at subsequent time points (e.g., 24 hours) using an inverted microscope.
-
The width of the scratch is measured, and the percentage of wound closure is calculated.
Transwell Migration Assay
-
Transwell inserts with an 8 µm pore size are placed in a 24-well plate.
-
The lower chamber is filled with medium containing 10% FBS as a chemoattractant.
-
Cancer cells are resuspended in serum-free medium containing either vehicle control or this compound.
-
A suspension of 5 x 10^4 cells is added to the upper chamber of the Transwell insert.
-
The plate is incubated for 24 hours to allow for cell migration.
-
Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Migrated cells on the lower surface of the membrane are fixed with methanol and stained with crystal violet.
-
The number of migrated cells is counted in several random fields under a microscope.
Transwell Matrigel Invasion Assay
The protocol for the invasion assay is similar to the migration assay, with the key difference being that the Transwell inserts are pre-coated with Matrigel, a basement membrane matrix. This requires the cells to degrade the matrix in order to invade and migrate to the lower chamber.
Conclusion
This compound demonstrates potent inhibitory effects on cancer cell migration and invasion by targeting the FAK signaling pathway. The preclinical data strongly support its continued development as a therapeutic agent for the treatment of metastatic cancers. Further investigation into the efficacy of this compound in combination with other anti-cancer therapies is warranted. Clinical trials are ongoing to evaluate the safety and efficacy of this compound in various cancer types, including non-small cell lung cancer and platinum-resistant ovarian cancer.[11][12][13]
References
- 1. Focal adhesion kinase inhibitor BI 853520 inhibits cell proliferation, migration and EMT process through PI3K/AKT/mTOR signaling pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Focal adhesion kinase inhibitor BI 853520 inhibits cell proliferation, migration and EMT process through PI3K/AKT/mTOR signaling pathway in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. InxMed Reports Positive Phase Ib/II Results for this compound in Combination with Garsorasib in Non-Small Cell Lung Cancer (NSCLC) with KRAS G12C Mutation [prnewswire.com]
- 12. InxMed FAK Inhibitor this compound Received Breakthrough Therapy Designation by China National Medical Products Administration for First-Line Non-Small Cell Lung Cancer (NSCLC) with KRAS G12C Mutation - BioSpace [biospace.com]
- 13. researchgate.net [researchgate.net]
Ifebemtinib: A Technical Guide to a FAK Inhibitor's Impact on Epithelial-Mesenchymal Transition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ifebemtinib (also known as IN10018 or BI-853520) is a potent and highly selective, orally bioavailable inhibitor of Focal Adhesion Kinase (FAK).[1][2][3][4] FAK is a non-receptor tyrosine kinase that plays a pivotal role in mediating signals from integrins and growth factor receptors, influencing key cellular processes such as proliferation, migration, and survival.[2][5] Overexpression and sustained activation of FAK are common in various tumor types, where it contributes to tumor progression, invasion, and metastasis—processes intrinsically linked to the Epithelial-Mesenchymal Transition (EMT).[2][5] This document provides a detailed overview of this compound, its mechanism of action, its quantifiable impact on FAK signaling, and its role in counteracting EMT-driven cancer progression and therapeutic resistance.
Introduction to Epithelial-Mesenchymal Transition (EMT)
Epithelial-Mesenchymal Transition is a cellular program where epithelial cells, which are typically stationary and interconnected, undergo a series of biochemical changes to assume a mesenchymal phenotype.[6] This transition is characterized by the loss of cell-cell adhesion, loss of apical-basal polarity, and the acquisition of migratory and invasive properties.[6] While essential for embryonic development and wound healing, the aberrant activation of EMT in cancer is a critical factor in tumor initiation, invasion, metastasis, and the development of drug resistance.[6] Key hallmarks of EMT include the downregulation of epithelial markers (e.g., E-cadherin) and the upregulation of mesenchymal markers (e.g., N-cadherin, Vimentin).
This compound's Mechanism of Action: Targeting the FAK Signaling Hub
This compound functions as an ATP-competitive inhibitor of FAK, preventing its autophosphorylation at tyrosine 397 (Y397), a critical step for its activation.[2][3][5] By inhibiting FAK, this compound effectively disrupts a central node in oncogenic signaling. Activated FAK recruits other signaling proteins to form a complex that relays signals to downstream pathways, including PI3K/AKT, RAS/RAF/MEK, and YAP, all of which are implicated in promoting the cellular changes associated with EMT.[7][8]
The inhibition of FAK by this compound leads to the suppression of tumor cell migration, proliferation, and invasion, particularly in three-dimensional environments that mimic native tissue architecture.[2][3][5]
Quantitative Data and Efficacy
The potency of this compound has been characterized both in vitro through enzymatic assays and in vivo through clinical and preclinical studies.
Table 1: In Vitro Inhibitory Concentrations (IC₅₀)
| Target | IC₅₀ | Source |
| Focal Adhesion Kinase (FAK) | 1 nM | [1][3] |
| FER Kinase | 900 nM | [1][3] |
| FES Kinase | 1040 nM | [1][3] |
Table 2: Clinical Efficacy in Combination Therapy (KRAS G12C-Mutant Tumors)
Data from Phase Ib/II trials combining this compound with KRAS G12C inhibitors highlights its clinical potential in overcoming therapeutic resistance.
| Indication | Combination Agent | Metric | Value | Source |
| 1L KRAS G12C-Mutant NSCLC¹ | Garsorasib | ORR | 90.3% | [4] |
| 1L KRAS G12C-Mutant NSCLC¹ | Garsorasib | DCR | 96.8% | [4] |
| Previously Treated KRAS G12C-Mutant CRC² | Garsorasib | ORR | 44.4% (vs 16.7% mono) | [9] |
| Previously Treated KRAS G12C-Mutant CRC² | Garsorasib | DCR | 100.0% (vs 77.8% mono) | [9] |
| Previously Treated KRAS G12C-Mutant CRC² | Garsorasib | mPFS | 7.7 mo (vs 4.0 mo mono) | [9] |
| ¹ NSCLC: Non-Small Cell Lung Cancer | ||||
| ² CRC: Colorectal Cancer | ||||
| ORR: Objective Response Rate; DCR: Disease Control Rate; mPFS: median Progression-Free Survival; mono: monotherapy |
Overcoming Therapeutic Resistance
A significant challenge in targeted cancer therapy is the development of acquired resistance. Recent studies have demonstrated that resistance to KRAS G12C inhibitors can be mediated by the sustained activation of FAK and the downstream FAK-YAP signaling pathway.[8] This creates a feedback loop that allows cancer cells to bypass the inhibition of the KRAS pathway.
This compound's ability to block this FAK-mediated resistance mechanism makes it a powerful candidate for combination therapies. By co-targeting KRAS G12C and FAK, it is possible to achieve synergistic anticancer effects and prevent or delay the onset of resistance.[8]
Key Experimental Protocols
The following are detailed methodologies for assays relevant to assessing the impact of this compound on FAK signaling and EMT-related cellular functions.
Western Blot for FAK Autophosphorylation
-
Objective: To quantify the inhibition of FAK autophosphorylation at Y397 in response to this compound treatment.
-
Methodology:
-
Cell Culture & Treatment: Plate cancer cells (e.g., malignant pleural mesothelioma cell lines) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0-10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).[3]
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against phospho-FAK (Y397) and total FAK.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize p-FAK levels to total FAK levels to determine the dose-dependent inhibitory effect of this compound.
-
3D Spheroid Invasion Assay
-
Objective: To assess the effect of this compound on the invasive capacity of cancer cells in a three-dimensional matrix, a key feature of the mesenchymal phenotype.
-
Methodology:
-
Spheroid Formation: Generate tumor spheroids by seeding cells in ultra-low attachment plates. Allow spheroids to form over 48-72 hours.
-
Matrix Embedding: Embed single, uniformly sized spheroids into a collagen or Matrigel matrix in a 96-well plate.
-
Treatment: Overlay the matrix with culture medium containing different concentrations of this compound or a vehicle control.
-
Incubation & Imaging: Incubate for 2-5 days to allow for cell invasion from the spheroid into the surrounding matrix. Capture images of the spheroids at Day 0 and subsequent time points using a microscope.
-
Analysis: Quantify the area of invasion by measuring the total area covered by the spheroid and the invading cells and subtracting the initial area of the spheroid core. Compare the invasive area between treated and control groups.
-
Conclusion
This compound is a highly potent FAK inhibitor that directly targets a key driver of the Epithelial-Mesenchymal Transition. By preventing FAK activation, it effectively suppresses downstream signaling pathways responsible for cell proliferation, migration, and invasion. The quantitative data from both in vitro and clinical studies underscore its efficacy. Furthermore, its ability to counteract FAK-mediated resistance mechanisms positions this compound as a promising agent for combination therapies, particularly with targeted agents like KRAS inhibitors. For drug development professionals and cancer researchers, this compound represents a significant tool to dismantle the cellular machinery of metastasis and overcome therapeutic resistance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. InxMed Reports Positive Phase Ib/II Results for this compound in Combination with Garsorasib in Non-Small Cell Lung Cancer (NSCLC) with KRAS G12C Mutation [prnewswire.com]
- 5. This compound | C28H28F4N6O4 | CID 46207957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | Tackle Epithelial-Mesenchymal Transition With Epigenetic Drugs in Cancer [frontiersin.org]
- 7. onclive.com [onclive.com]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. InxMed Announces Promising Phase Ib/II Clinical Data for this compound + KRAS G12C inhibitor in KRAS G12C-Mutant Solid Tumors at ASCO 2025 - BioSpace [biospace.com]
Understanding the In Vitro Pharmacodynamics of Ifebemtinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the in vitro pharmacodynamics of Ifebemtinib (also known as IN10018 or BI853520), a potent and selective inhibitor of Focal Adhesion Kinase (FAK). The following sections detail its mechanism of action, target profile, effects on cellular signaling pathways, and comprehensive protocols for key in vitro experiments.
Core Concepts: Mechanism of Action and Target Profile
This compound is an orally bioavailable, small-molecule inhibitor that targets Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase.[1][2] FAK is a critical mediator of signal transduction from integrins and growth factor receptors, playing a pivotal role in cell survival, proliferation, migration, and invasion.[1][2] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of FAK and preventing its autophosphorylation at the Y397 site, a key step in FAK activation.[2] This inhibition of FAK autophosphorylation leads to the disruption of downstream signaling cascades.[2]
Quantitative Kinase Inhibition Profile
The inhibitory activity of this compound has been quantified against its primary target, FAK, and other related kinases. The data clearly demonstrates a high degree of selectivity for FAK.
| Target Kinase | IC50 (nM) |
| FAK | 1 |
| FER Kinase | 900 |
| FES Kinase | 1040 |
Data sourced from MedChemExpress and Selleck Chemicals.[3]
Impact on Cellular Signaling Pathways
FAK is a central node in multiple signaling pathways that are often dysregulated in cancer.[4] By inhibiting FAK, this compound modulates these pathways to exert its anti-tumor effects. The primary downstream pathways affected include PI3K/AKT, RAS/RAF/MEK, p53, and Wnt/β-catenin.[4] Inhibition of FAK can also overcome resistance to other targeted therapies, such as KRAS G12C inhibitors, by modulating FAK-YAP signaling.[5][6]
Caption: this compound inhibits FAK autophosphorylation, blocking key downstream signaling pathways.
In Vitro Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the in vitro pharmacodynamics of this compound.
FAK Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of FAK.
Workflow:
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. 2.7. Western blotting [bio-protocol.org]
- 5. Focal adhesion kinase signaling – tumor vulnerabilities and clinical opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com.cn [promega.com.cn]
Ifebemtinib: A Technical Guide to Early Research Applications in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifebemtinib (also known as IN10018) is an orally bioavailable, potent, and highly selective small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2] FAK, a non-receptor tyrosine kinase, is a critical mediator of cell signaling downstream of integrins and growth factor receptors.[3][4] Its overexpression and activation are implicated in numerous cancer-related processes, including proliferation, survival, migration, invasion, and therapy resistance.[3][4] This technical guide provides an in-depth overview of the early research applications of this compound in oncology, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Mechanism of Action
This compound is an ATP-competitive inhibitor of FAK, preventing its autophosphorylation at the Tyr397 site.[3][4] This initial phosphorylation event is crucial for the recruitment and activation of downstream signaling molecules, including Src family kinases, PI3K, and MAPK. By inhibiting FAK, this compound effectively disrupts these signaling cascades, leading to reduced tumor cell proliferation, survival, and motility.[3][4]
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent anti-tumor activity across a range of cancer cell lines in vitro. Key quantitative data from these studies are summarized in the table below.
| Assay Type | Cancer Type | Cell Line(s) | Key Findings | Reference(s) |
| FAK Autophosphorylation Inhibition | Not Specified | Recombinant FAK | IC50 = 1 nM | [1][2] |
| FAK Autophosphorylation Inhibition | Not Specified | Various cell types | Repression of Y397-FAK autophosphorylation | [2] |
| Cell Viability/Proliferation | Malignant Pleural Mesothelioma | 12 MPM cell lines | IC50 > 5 µM in 2D culture | |
| Spheroid Formation | Malignant Pleural Mesothelioma | SPC212, P31 | Inhibition of spheroid growth | [1] |
| Kinase Inhibition | Not Specified | FER Kinase, FES Kinase | IC50 = 900 nM (FER), 1040 nM (FES) | [1][2] |
In Vivo Efficacy
Preclinical studies using animal models have shown that this compound can significantly suppress tumor growth.
| Animal Model | Cancer Type | Key Findings | Reference(s) |
| Orthotopic Xenograft | Malignant Pleural Mesothelioma | Reduced tumor weight, cell proliferation, and MVD | [1] |
| Various Xenograft Models | RAS-mutant cancers | Superior tumor growth inhibition in combination with a Pan-RAS inhibitor | [5] |
Clinical Research
This compound has shown promising results in early-phase clinical trials, particularly in combination with other targeted therapies. Its favorable safety and tolerability profile have been noted in over 600 patients.[6][7]
Combination Therapy with KRAS G12C Inhibitors
A significant area of investigation for this compound is its synergistic effect with KRAS G12C inhibitors. Preclinical data suggest that FAK signaling is a major mechanism of acquired resistance to KRAS G12C inhibition, and co-administration of this compound can overcome this resistance.[5]
Phase Ib/II Clinical Trial in KRAS G12C-Mutant Solid Tumors (NCT06166836, NCT05379946) [6]
-
First-Line Non-Small Cell Lung Cancer (NSCLC) Cohort (this compound + Garsorasib):
-
As of March 31, 2025 (n=33, median follow-up 16.0 months):
-
Objective Response Rate (ORR): 90.3%
-
Median Progression-Free Survival (mPFS): 22.3 months
-
Median Duration of Response (mDOR): 19.4 months
-
Median Overall Survival (mOS): Not yet reached
-
-
-
Previously Treated Colorectal Cancer (CRC) Cohort (Randomized: this compound + Garsorasib vs. Garsorasib alone):
-
As of April 21, 2025 (n=36):
-
ORR: 44.4% (combo) vs. 16.7% (mono)
-
Disease Control Rate (DCR): 100.0% (combo) vs. 77.8% (mono)
-
mPFS: 7.7 months (combo) vs. 4.0 months (mono)
-
mOS: Not yet reached in the combination arm
-
-
Other Investigated Combinations and Indications
This compound is also being evaluated in combination with chemotherapy, other targeted therapies, and immunotherapies for various cancers, including platinum-resistant ovarian cancer, melanoma, and pancreatic cancer.[6][8] It has received Breakthrough Therapy Designation from the China National Medical Products Administration (NMPA) and Fast-Track Designation from the U.S. Food and Drug Administration (FDA).[6]
Experimental Protocols
In Vitro Assays
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10^4 to 4 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle control for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate at 37°C for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Tumor Spheroid Formation Assay
-
Plate Coating: Coat a 24-well plate with a non-adherent surface such as 2% agar.
-
Cell Seeding: Seed a single-cell suspension (e.g., 5 x 10^3 cells) in serum-free medium supplemented with growth factors (e.g., bFGF, EGF) and B27 supplement.
-
Treatment: Add this compound at desired concentrations to the wells.
-
Incubation and Monitoring: Incubate for 4-18 days, replenishing medium and treatment every 3 days.
-
Analysis: Photograph spheroids and measure their diameter or area using imaging software. Count the number of spheroids with a diameter above a certain threshold (e.g., 100 µm).
Western Blot for FAK Phosphorylation
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FAK (Tyr397) and total FAK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Models
Subcutaneous Xenograft Mouse Model
-
Cell Preparation: Harvest cancer cells and resuspend them in a mixture of PBS and Matrigel (1:1 ratio).
-
Injection: Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2) regularly.
-
Treatment: Once tumors reach a certain size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer this compound orally at the desired dose and schedule.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blot).
Orthotopic Pancreatic Cancer Mouse Model
-
Anesthesia and Incision: Anesthetize the mouse and make a small abdominal incision to expose the pancreas.
-
Cell Injection: Inject a suspension of pancreatic cancer cells (e.g., 1 x 10^6 cells in 50 µL of PBS/Matrigel) directly into the tail of the pancreas.
-
Suturing: Suture the abdominal wall and skin.
-
Monitoring and Treatment: Monitor tumor growth using imaging modalities (e.g., ultrasound, bioluminescence if using luciferase-expressing cells). Initiate treatment with this compound as described for the subcutaneous model.
-
Analysis: At the study endpoint, collect the pancreas and other organs to assess primary tumor growth and metastasis.
Visualizations
Signaling Pathways
Caption: this compound inhibits FAK autophosphorylation, blocking downstream signaling.
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound.
Conclusion
Early research on this compound has established its potent and selective inhibition of FAK, leading to anti-tumor effects both in vitro and in vivo. The clinical data, particularly in combination with KRAS G12C inhibitors, are highly encouraging and suggest that this compound could become a valuable component of combination therapy regimens for various solid tumors. Further research is warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this compound treatment. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their ongoing efforts to combat cancer.
References
- 1. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. 2.13. Spheroid Formation Assay [bio-protocol.org]
- 5. scielo.br [scielo.br]
- 6. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LLC cells tumor xenograft model [protocols.io]
- 8. aacrjournals.org [aacrjournals.org]
Methodological & Application
Ifebemtinib (IN10018): In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ifebemtinib (also known as IN10018 and BI-853520) is a potent and orally active inhibitor of Focal Adhesion Kinase (FAK).[1][2] As a critical mediator of cell adhesion, proliferation, migration, and survival signaling, FAK is a key target in oncology research.[3][4] These application notes provide detailed protocols for essential in vitro assays to characterize the activity of this compound, including kinase inhibition, cell viability, FAK autophosphorylation, and cell migration assays.
Introduction
This compound is a highly selective inhibitor of FAK with potential antineoplastic activity.[2][3][4] It functions as an ATP-competitive inhibitor, preventing FAK-mediated downstream signaling, which in turn inhibits tumor cell migration, proliferation, invasion, and survival.[3][4] The following protocols are designed to enable researchers to effectively evaluate the in vitro efficacy and mechanism of action of this compound and similar FAK inhibitors.
Data Presentation
Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| Focal Adhesion Kinase (FAK) | 1[1][2] |
| FER Kinase | 900[1][2] |
| FES Kinase | 1040[1][2] |
Table 1: Summary of this compound's in vitro kinase inhibition.
Signaling Pathway
Caption: FAK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro FAK Kinase Inhibition Assay
This assay determines the concentration of this compound required to inhibit 50% of FAK's enzymatic activity (IC50).
Materials:
-
Recombinant FAK enzyme
-
FAK substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
This compound (serial dilutions)
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in the kinase buffer.
-
In a 96-well plate, add the FAK enzyme, the FAK substrate, and the this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the FAK activity.
-
Calculate the IC50 value by plotting the percentage of FAK inhibition against the log concentration of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (serial dilutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for FAK Autophosphorylation
This protocol is used to assess the inhibitory effect of this compound on the autophosphorylation of FAK at tyrosine 397 (Y397).
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FAK (Tyr397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency and then treat with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total FAK as a loading control.
In Vitro Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
This compound
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
Pre-treat the cancer cells with the desired concentrations of this compound for a specified duration.
-
Resuspend the treated cells in serum-free medium.
-
Add complete culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Seed the pre-treated cells into the upper chamber of the Transwell inserts.
-
Incubate the plate for a period that allows for cell migration (e.g., 24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Elute the stain and quantify the absorbance using a microplate reader, or count the stained cells under a microscope.
Experimental Workflow
References
Application Notes and Protocols: Ifebemtinib Dosage for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifebemtinib (also known as IN10018 or BI 853520) is a potent and highly selective oral inhibitor of Focal Adhesion Kinase (FAK).[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[3] Its overexpression and hyperactivation are implicated in the progression and metastasis of various cancers and in fibrotic diseases.[4][5][6] These application notes provide a comprehensive overview of the recommended dosages, administration protocols, and experimental considerations for the use of this compound in in vivo mouse models based on preclinical studies.
Mechanism of Action: FAK Signaling Pathway
This compound is an ATP-competitive inhibitor of FAK, preventing its autophosphorylation at Tyrosine 397 (Y397), which is a critical step in FAK activation.[3] Inhibition of FAK disrupts downstream signaling pathways involved in cancer progression.
Recommended Dosages in Mouse Models
The dosage of this compound can vary depending on the tumor model and the therapeutic strategy (monotherapy vs. combination therapy). The following table summarizes dosages used in various preclinical studies.
| Mouse Model Type | Cancer/Disease Type | Mouse Strain | This compound Dosage | Administration Route & Schedule | Reference |
| Xenograft | Prostate Cancer (PC-3) | Nude Mice | 50 mg/kg | Oral gavage, daily | [7][8] |
| Xenograft & PDX | KRAS-mutant Cancers (NSCLC, CRC, Pancreatic, Ovarian, Esophageal) | N/A | 25 or 50 mg/kg | Oral gavage, daily | [9] |
| Xenograft | Ovarian Cancer (SKOV3) | NSG Mice | 20 mg/kg | Oral gavage, 5 times a week | [3] |
| Xenograft | Breast Cancer (Py2T, 4T1, MTflECad) | FVB/N, Balb/c, Nude | 50 mg/kg | Oral gavage, once daily | [1] |
Experimental Protocols
Preparation of this compound for Oral Administration
A common vehicle for the oral administration of this compound in mice is a suspension in 0.5% Natrosol (hydroxyethylcellulose).[9]
Materials:
-
This compound powder
-
0.5% (w/v) Natrosol 250 HX in sterile water
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study cohort.
-
Weigh the this compound powder accurately.
-
In a sterile conical tube, add the appropriate volume of 0.5% Natrosol solution.
-
Gradually add the this compound powder to the vehicle while vortexing to ensure a homogenous suspension.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Prepare the formulation fresh daily before administration.
Another described formulation for oral administration involves suspending the compound in 1 mol/L HCl and then diluting it with 0.5% Natrosol®.[7]
For a clear solution, a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has also been reported.[1]
Animal Models and Tumor Implantation
The majority of preclinical studies with this compound have utilized xenograft and patient-derived xenograft (PDX) models.
General Protocol for Xenograft Studies:
-
Tumor cells (e.g., 1 x 10^7 MIA PaCa-2 or 1 x 10^6 BxPC-3 cells) are typically suspended in a mixture of media and Matrigel® (50:50) before subcutaneous injection into the flanks of immunodeficient mice (e.g., nude or NSG mice).[7]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into control and treatment groups.
-
This compound is administered orally according to the specified dosage and schedule.
-
Tumor volume and body weight are measured regularly (e.g., twice a week).[9]
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as Western blotting to assess FAK phosphorylation.[9]
Combination Therapies
This compound has shown synergistic effects when combined with other anti-cancer agents, particularly in the context of KRAS-mutant cancers.
Key Combination Strategies:
-
With KRAS G12C Inhibitors: this compound has been shown to enhance the efficacy of KRAS G12C inhibitors like AMG510 in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) models.[9] A combination of 25 mg/kg this compound and 10 mg/kg AMG510 demonstrated synergistic tumor growth inhibition.[9]
-
With Chemotherapy: In an ovarian cancer model, 20 mg/kg of this compound combined with 2.5 mg/kg of paclitaxel significantly reduced tumor growth compared to either monotherapy.[3]
Pharmacokinetics and Pharmacodynamics
-
Pharmacokinetics: In mice, this compound demonstrates high oral bioavailability (90%) with a half-life of 5 hours.[7] Following a 50 mg/kg oral dose, the maximum plasma concentration (Cmax) of 4.4 µmol/L is reached after 2 hours.[7]
-
Pharmacodynamics: Oral administration of 50 mg/kg this compound in PC-3 tumor-bearing mice leads to a rapid and sustained reduction in FAK autophosphorylation in the tumor tissue.[8]
Concluding Remarks
This compound is a promising FAK inhibitor with significant anti-tumor activity in a variety of preclinical mouse models. The recommended oral dosage typically ranges from 20 to 50 mg/kg daily. The optimal dose and schedule may vary depending on the specific cancer model and combination therapy. Careful consideration of the vehicle for oral administration is crucial for ensuring consistent drug delivery. The provided protocols and data serve as a valuable resource for researchers designing in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Focal adhesion kinase inhibitor BI 853520 inhibits cell proliferation, migration and EMT process through PI3K/AKT/mTOR signaling pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized, Open-Label, Crossover Studies Evaluating the Effect of Food and Liquid Formulation on the Pharmacokinetics of the Novel Focal Adhesion Kinase (FAK) Inhibitor BI 853520 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inxmed has announced two sets of data on FAK inhibitor this compound [synapse.patsnap.com]
- 7. Efficacy of the highly selective focal adhesion kinase inhibitor BI 853520 in adenocarcinoma xenograft models is linked to a mesenchymal tumor phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Focal Adhesion Kinase (FAK) Inhibition Synergizes with KRAS G12C Inhibitors in Treating Cancer through the Regulation of the FAK–YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ifebemtinib in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of Ifebemtinib, a potent and highly selective inhibitor of Focal Adhesion Kinase (FAK), in a variety of cell culture experiments. The following protocols are intended to serve as a starting point for your research and may require optimization for specific cell lines and experimental conditions.
Introduction to this compound
This compound (also known as IN10018 or BI-853520) is an orally bioavailable small molecule inhibitor that targets the non-receptor tyrosine kinase FAK.[1][2] FAK is a critical mediator of signal transduction downstream of integrins and growth factor receptors, playing a key role in cell proliferation, survival, migration, and invasion.[1][2] Overexpression and activation of FAK are implicated in the progression and metastasis of various cancers, making it an attractive target for therapeutic intervention.[1] this compound competitively binds to the ATP-binding pocket of FAK, inhibiting its autophosphorylation and subsequent downstream signaling cascades.[2]
Physicochemical and In Vitro Data Summary
Proper preparation and handling of this compound are crucial for obtaining reliable and reproducible experimental results. The following table summarizes key physicochemical properties and reported in vitro activity to guide your experimental design.
| Property | Value |
| Molecular Formula | C₂₈H₂₈F₄N₆O₄ |
| Molecular Weight | 588.55 g/mol |
| CAS Number | 1227948-82-4 |
| Appearance | Crystalline solid |
| Solubility | DMSO: ≥ 12 mg/mL (20.38 mM)[3] Ethanol: ≥ 8 mg/mL |
| Storage (Powder) | 3 years at -20°C[3] |
| Storage (Stock Solution) | 1 year at -80°C in solvent; 1 month at -20°C in solvent.[3] It is recommended to aliquot to avoid repeated freeze-thaw cycles. |
| In Vitro IC₅₀ (FAK) | 1 nM (for inhibiting FAK autophosphorylation)[3] |
| Other Kinase Targets | FER Kinase (IC₅₀: 900 nM), FES Kinase (IC₅₀: 1040 nM)[3] |
| Reported In Vitro Activity | - Inhibition of cancer cell growth (0-3 µM for 2 hours)[4] - Repression of tumor cell proliferation and invasion in 3D culture (0-30 µM for 4-6 days)[4] - Repression of Y397-FAK autophosphorylation (0-10 µM for 24 hours)[4] |
Signaling Pathway of this compound
This compound primarily exerts its effects by inhibiting the FAK signaling pathway. Upon activation by upstream signals such as integrin clustering or growth factor receptor activation, FAK undergoes autophosphorylation at Tyrosine 397 (Y397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The recruitment of Src leads to the phosphorylation of other tyrosine residues on FAK, further activating downstream signaling pathways, including the PI3K/AKT and RAS/RAF/MEK pathways, which promote cell survival, proliferation, and migration.[5] this compound blocks the initial autophosphorylation step, thereby inhibiting the entire downstream cascade.
Caption: this compound inhibits FAK autophosphorylation and downstream signaling.
Experimental Workflow for this compound Preparation and Cell Treatment
The following diagram outlines the general workflow for preparing this compound stock solutions and treating cells in culture.
Caption: General workflow for preparing and using this compound in cell culture.
Detailed Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Bring the this compound powder to room temperature before opening the vial.
-
Calculate the amount of DMSO required to prepare a stock solution of desired concentration (e.g., 10 mM). For a 10 mM stock solution, dissolve 5.89 mg of this compound in 1 mL of DMSO.
-
Add the calculated volume of DMSO to the vial of this compound powder.
-
Vortex or sonicate briefly until the powder is completely dissolved. Gentle warming may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[3]
Cell Viability/Proliferation Assay (MTT/MTS Assay)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions (prepared by diluting the stock solution in complete culture medium)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a series of this compound working solutions by serially diluting the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the wells and replace it with 100 µL of the prepared this compound working solutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
At the end of the incubation period, add 10-20 µL of MTT or MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until formazan crystals (in the case of MTT) are visible.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate with gentle shaking for 15-30 minutes to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC₅₀ value.
Western Blot Analysis of FAK Phosphorylation
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions
-
6-well or 10 cm cell culture plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-FAK (Tyr397), anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for a specified time (e.g., 1, 6, or 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total FAK.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions
-
6-well cell culture plates
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest both the adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent.
-
Wash the cells with cold PBS and centrifuge to pellet.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
Troubleshooting and Considerations
-
Solubility: Ensure this compound is fully dissolved in DMSO before preparing working solutions. If precipitation occurs upon dilution in aqueous media, consider using a lower stock concentration or adding a small amount of a non-ionic surfactant like Tween-80, though this should be tested for its effect on the cells.
-
DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid solvent-induced cytotoxicity. Always include a vehicle control with the same DMSO concentration as the highest drug concentration.
-
Cell Line Variability: The optimal concentration of this compound and incubation time will vary between different cell lines. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line.
-
3D vs. 2D Culture: The anti-proliferative and anti-invasive effects of this compound may be more pronounced in 3D cell culture models compared to traditional 2D monolayer cultures.[4]
-
Phosphatase and Protease Inhibitors: When preparing cell lysates for western blotting of phosphorylated proteins, it is critical to use fresh lysis buffer supplemented with phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target protein.
References
Ifebemtinib in DMSO: Application Notes on Solubility and Stability for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the solubility and stability of Ifebemtinib when prepared in Dimethyl Sulfoxide (DMSO). These guidelines are intended to ensure the accurate and effective use of this compound in a research and development setting.
Introduction to this compound
This compound (also known as IN10018 or BI853520) is a potent and highly selective inhibitor of Focal Adhesion Kinase (FAK).[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its overexpression is implicated in various cancers, making it a significant target for therapeutic intervention. This compound has demonstrated anti-tumor activity in both in vitro and in vivo models.[1]
Solubility of this compound in DMSO
This compound is sparingly soluble in aqueous solutions but exhibits good solubility in DMSO, a common solvent for preparing stock solutions of small molecules for in vitro assays.
Key Recommendations for Dissolving this compound in DMSO:
-
Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly reduce the solubility of many compounds, including this compound.[1][2][3] It is critical to use fresh, anhydrous (water-free) DMSO for the preparation of stock solutions.
-
Sonication and Warming: To facilitate dissolution, particularly at higher concentrations, gentle warming (e.g., to 37°C) and sonication can be employed.[3] Ensure the vial is properly sealed to prevent moisture ingress during warming.
-
Visual Inspection: Always visually inspect the solution to ensure that the compound has fully dissolved and that no undissolved particles are present before use.
Table 1: Reported Solubility of this compound in DMSO
| Concentration (mg/mL) | Molar Concentration (mM) | Source(s) |
| 12 mg/mL | 20.38 mM | [1] |
| 16 mg/mL | 27.18 mM | [1] |
| 60 mg/mL | 101.95 mM | [3] |
| 100 mg/mL | 160.00 - 169.9 mM | [1][2] |
Note: The molar concentration is calculated based on the molecular weight of this compound (588.55 g/mol ).
Stability of this compound in DMSO
Proper storage of this compound stock solutions in DMSO is crucial to maintain their integrity and ensure the reproducibility of experimental results.
Key Recommendations for Storing this compound in DMSO:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
-
Storage Temperature: For long-term storage, -80°C is recommended. For short-term storage, -20°C is acceptable.
-
Protection from Light and Moisture: Store aliquots in tightly sealed vials, protected from light.
Table 2: Recommended Storage Conditions and Stability of this compound in DMSO
| Storage Temperature | Duration | Recommendations | Source(s) |
| -20°C | 1 month | Suitable for short-term storage. | [3] |
| -80°C | 1 year | Recommended for long-term storage. | [1] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight of this compound: 588.55 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 0.01 L * 0.01 mol/L * 588.55 g/mol = 0.058855 g = 5.89 mg
-
-
-
Weigh this compound: Accurately weigh 5.89 mg of this compound powder and place it into a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the Compound:
-
Tightly cap the vial and vortex thoroughly until the powder is completely dissolved.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Aliquot and Store:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
-
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general method for assessing the stability of this compound in DMSO over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound in DMSO stock solution
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water, with additives like formic acid or trifluoroacetic acid)
-
Autosampler vials
Procedure:
-
Initial Analysis (Time Zero):
-
Prepare a fresh stock solution of this compound in DMSO as described in Protocol 4.1.
-
Immediately after preparation, dilute a small aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample by HPLC to obtain the initial peak area and purity profile. This will serve as the baseline (T=0) measurement.
-
-
Storage:
-
Store the remaining aliquots of the stock solution under the desired conditions (e.g., -20°C, -80°C, room temperature).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from storage.
-
Thaw the aliquot completely and mix it thoroughly.
-
Prepare a sample for HPLC analysis in the same manner as the initial analysis.
-
Analyze the sample by HPLC using the same method as the T=0 measurement.
-
-
Data Analysis:
-
Compare the peak area of the this compound peak at each time point to the initial peak area. A significant decrease in the peak area may indicate degradation.
-
Examine the chromatogram for the appearance of new peaks, which could be degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement.
-
Signaling Pathway Context
This compound's primary target, FAK, is a key component of cellular signaling pathways that regulate cell growth, survival, and migration. Understanding this context is crucial for designing experiments and interpreting results.
References
Application Notes and Protocols: Detection of p-FAK Inhibition by Ifebemtinib using Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifebemtinib (also known as IN10018 or BI853520) is a potent and highly selective, ATP-competitive inhibitor of Focal Adhesion Kinase (FAK).[1][2][3][4] FAK is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell adhesion, migration, proliferation, and survival.[2][3] Overexpression and activation of FAK are frequently observed in various cancer types, making it a compelling target for cancer therapy.[5] this compound inhibits FAK autophosphorylation at tyrosine 397 (Y397), a critical step for the recruitment and activation of downstream signaling proteins such as those in the PI3K/AKT and MAPK/ERK pathways.[4][6] This application note provides a detailed protocol for utilizing Western blotting to detect the inhibition of FAK phosphorylation at Y397 in cultured cells following treatment with this compound.
Mechanism of Action of this compound
This compound is an orally bioavailable small molecule that exerts its inhibitory effect by competing with ATP for binding to the kinase domain of FAK.[2][3] This competitive inhibition prevents the autophosphorylation of FAK at the Y397 residue, thereby blocking the subsequent downstream signaling cascades that contribute to tumor progression and metastasis.[4][6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C28H28F4N6O4 | CID 46207957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effect of Ifebemtinib with Immunotherapy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifebemtinib (also known as IN10018) is a potent and highly selective small molecule inhibitor of Focal Adhesion Kinase (FAK).[1] Emerging preclinical evidence highlights the potential of this compound to synergize with immunotherapies, particularly immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies, to enhance anti-tumor responses. This document provides an overview of the preclinical rationale, key experimental findings, and protocols for investigating the synergistic effects of this compound in combination with immunotherapy.
The primary mechanism underlying this synergy involves the modulation of the tumor microenvironment (TME).[1] FAK inhibition with this compound can remodel the TME from an immunosuppressive to an immune-active state, thereby sensitizing tumors to immunotherapy.
Mechanism of Synergistic Action
This compound's inhibition of FAK leads to several key changes within the tumor microenvironment that are conducive to an effective anti-tumor immune response:
-
Reduction of Tumor Stromal Fibrosis: FAK activation is linked to the proliferation of cancer-associated fibroblasts (CAFs) and the deposition of extracellular matrix components, creating a physical barrier that limits immune cell infiltration. This compound has been suggested to overcome this stromal fibrosis, facilitating the access of immune cells to the tumor core.[1]
-
Modulation of the Immunosuppressive Milieu: this compound can alter the balance of immune cells within the TME, shifting it towards an anti-tumor phenotype. This includes reducing the population of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), while promoting the infiltration and activation of cytotoxic CD8+ T cells.
-
Induction of Immunogenic Cell Death (ICD): Preclinical studies have shown that this compound, in combination with certain chemotherapies, can enhance ICD.[2] This process leads to the release of damage-associated molecular patterns (DAMPs), which can prime the adaptive immune system and enhance the efficacy of immune checkpoint blockade.[2]
Preclinical Data Summary
While specific quantitative data from preclinical studies combining this compound directly with immune checkpoint inhibitors are emerging primarily in conference abstracts, the available information strongly suggests a synergistic anti-tumor effect. The tables below summarize the expected outcomes based on these preliminary findings.
Table 1: Synergistic Anti-Tumor Efficacy in Preclinical Models
| Treatment Group | Animal Model(s) | Key Efficacy Readout | Observed/Expected Outcome |
| This compound Monotherapy | KRAS-mutant and NRAS-mutant models | Tumor Growth Inhibition | Modest tumor growth inhibition |
| Anti-PD-1 Monotherapy | KRAS-mutant and NRAS-mutant models | Tumor Growth Inhibition | Modest tumor growth inhibition |
| This compound + Anti-PD-1 | KRAS-mutant and NRAS-mutant models | Tumor Growth Inhibition | Superior tumor growth inhibition compared to monotherapies [3] |
| This compound + Pan-RAS Inhibitor + Anti-PD-1 | KRAS G12D mutant/LKB1 loss model | Anti-cancer effects | Stronger anti-cancer effects compared to dual-agent therapies[4] |
Table 2: Modulation of the Tumor Immune Microenvironment
| Treatment Group | Key Biomarker | Method of Analysis | Expected Change with Combination Therapy |
| This compound + Immunotherapy | CD8+ T cell infiltration | Immunohistochemistry (IHC) / Flow Cytometry | Increased infiltration into the tumor core |
| Regulatory T cells (Tregs) | IHC / Flow Cytometry | Decreased presence within the TME | |
| Cancer-Associated Fibroblasts (CAFs) | IHC / Masson's Trichrome Stain | Reduction in CAF density and stromal fibrosis | |
| Calreticulin/GRP94 exposure | Flow Cytometry | Increased surface exposure on tumor cells (indicating ICD)[4] |
Experimental Protocols
The following are generalized protocols for preclinical evaluation of the synergistic effects of this compound and immunotherapy. Specific details should be optimized for the chosen cell lines and animal models.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model.
Animal Model: Immunocompetent mice (e.g., C57BL/6) bearing syngeneic tumors (e.g., MC38 colon adenocarcinoma, LLC Lewis lung carcinoma). It is crucial to select a tumor model with a known response profile to immunotherapy.
Materials:
-
This compound (formulated for oral gavage)
-
Anti-mouse PD-1 antibody (or appropriate isotype control)
-
Tumor cells (e.g., MC38)
-
6-8 week old female C57BL/6 mice
-
Standard animal housing and husbandry equipment
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 MC38 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using caliper measurements. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into the following treatment groups (n=8-10 mice per group):
-
Vehicle control (oral gavage, daily) + Isotype control antibody (intraperitoneal injection, twice weekly)
-
This compound (e.g., 50 mg/kg, oral gavage, daily) + Isotype control antibody
-
Vehicle control + Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly)
-
This compound + Anti-PD-1 antibody
-
-
Treatment and Monitoring: Administer treatments as scheduled and continue to monitor tumor volume and body weight for the duration of the study (typically 21-28 days or until humane endpoints are reached).
-
Endpoint Analysis: At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry, flow cytometry).
Immunophenotyping of the Tumor Microenvironment by Flow Cytometry
Objective: To characterize the changes in immune cell populations within the TME following treatment with this compound and anti-PD-1 therapy.
Materials:
-
Freshly excised tumors from the in vivo study
-
Tumor dissociation kit (e.g., Miltenyi Biotec)
-
Flow cytometry buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1)
-
Live/dead stain
-
Flow cytometer
Protocol:
-
Tumor Dissociation: Process freshly excised tumors into single-cell suspensions using a tumor dissociation kit according to the manufacturer's instructions.
-
Cell Staining: a. Resuspend cells in flow cytometry buffer. b. Stain with a live/dead marker to exclude non-viable cells. c. Block Fc receptors with anti-CD16/32. d. Stain with a cocktail of surface antibodies for 30 minutes on ice. e. For intracellular staining (e.g., FoxP3 for Tregs), fix and permeabilize the cells according to the manufacturer's protocol, followed by staining with the intracellular antibody.
-
Data Acquisition: Acquire stained samples on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to quantify the percentages and absolute numbers of different immune cell populations within the CD45+ leukocyte gate.
Visualizations
Caption: Mechanism of this compound and Immunotherapy Synergy.
Caption: Preclinical Experimental Workflow.
References
Application Notes and Protocols for Studying Ifebemtinib Efficacy in Pancreatic Cancer Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various animal models for evaluating the efficacy of Ifebemtinib, a potent and selective Focal Adhesion Kinase (FAK) inhibitor, in the context of pancreatic cancer. Detailed protocols for key experiments are provided to ensure reproducibility and aid in the design of preclinical studies.
Introduction to this compound and its Target: FAK
This compound is a small molecule inhibitor that targets Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is frequently overexpressed and activated in various cancers, including pancreatic ductal adenocarcinoma (PDAC). FAK plays a crucial role in cell adhesion, migration, proliferation, and survival, making it a compelling target for cancer therapy.[1] Inhibition of FAK signaling with this compound is expected to disrupt these key tumorigenic processes.
Animal Models for Pancreatic Cancer Research
The selection of an appropriate animal model is critical for the preclinical evaluation of novel cancer therapeutics. The following models are commonly employed in pancreatic cancer research and are suitable for assessing the efficacy of this compound.
-
Cell-Line-Derived Xenograft (CDX) Models: These models are established by subcutaneously or orthotopically implanting human pancreatic cancer cell lines into immunodeficient mice. CDX models are valuable for initial efficacy screening due to their relatively low cost and rapid tumor growth.
-
Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting fresh tumor tissue from a patient directly into immunodeficient mice. These models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original human tumor.[2]
-
Genetically Engineered Mouse Models (GEMMs): GEMMs are designed to spontaneously develop tumors that closely mimic the genetic progression of human pancreatic cancer, such as the KPC mouse model (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx1-Cre).[3][4] These models are invaluable for studying tumor initiation, progression, and the interaction of the tumor with an intact immune system.
Quantitative Efficacy of this compound in Pancreatic Cancer Animal Models
While specific quantitative data for this compound monotherapy in pancreatic cancer animal models is limited in publicly available literature, a recent study highlighted its potential in combination therapy. A preclinical study evaluating the combination of this compound (also referred to as Ifebe or IN10018) with the Pan-RAS inhibitor RMC6236 in KRAS-mutant animal models demonstrated "superior tumor growth inhibition compared to monotherapy."[5]
Further research is required to establish the precise quantitative efficacy of this compound, both as a monotherapy and in combination regimens, across different pancreatic cancer models. The following tables are provided as templates for summarizing such data as it becomes available.
Table 1: Efficacy of this compound Monotherapy in Pancreatic Cancer Xenograft Models
| Animal Model | Cell Line/PDX ID | Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) ± SD | Percent Tumor Growth Inhibition (%) | p-value |
| CDX | PANC-1 | Vehicle | - | Data not available | - | - |
| This compound | Specify dose/schedule | Data not available | Data not available | Data not available | ||
| PDX | PA-01 | Vehicle | - | Data not available | - | - |
| This compound | Specify dose/schedule | Data not available | Data not available | Data not available |
Table 2: Efficacy of this compound in Combination Therapy in Pancreatic Cancer GEMMs
| Animal Model | Genotype | Treatment Group | Dose and Schedule | Median Survival (days) | Increase in Median Survival (%) | p-value |
| GEMM | KPC | Vehicle | - | Data not available | - | - |
| Gemcitabine | Specify dose/schedule | Data not available | Data not available | Data not available | ||
| This compound | Specify dose/schedule | Data not available | Data not available | Data not available | ||
| This compound + Gemcitabine | Specify dose/schedule | Data not available | Data not available | Data not available |
Experimental Protocols
Protocol 1: Establishment and Treatment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the procedure for establishing and evaluating the efficacy of this compound in pancreatic cancer PDX models.
Materials:
-
Freshly resected human pancreatic tumor tissue
-
NOD/SCID or other suitable immunodeficient mice (6-8 weeks old)
-
Surgical tools (scalpels, forceps)
-
Matrigel (optional)
-
This compound (formulated for in vivo administration)
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Implantation:
-
Under sterile conditions, mince the fresh tumor tissue into small fragments (approximately 2-3 mm³).
-
Anesthetize the mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragment with Matrigel.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the desired dose and schedule (e.g., oral gavage, intraperitoneal injection).
-
Continue treatment for the specified duration.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Calculate the percent tumor growth inhibition.
-
(Optional) Process tumor tissue for histological and molecular analysis.
-
Protocol 2: Efficacy Study in a Genetically Engineered Mouse Model (KPC)
This protocol describes a methodology for assessing the efficacy of this compound in the KPC mouse model of pancreatic cancer.[3][4]
Materials:
-
KPC (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx1-Cre) mice
-
Ultrasound imaging system for tumor detection and monitoring
-
This compound (formulated for in vivo administration)
-
Vehicle control
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Monitoring:
-
Beginning at a predefined age (e.g., 6-8 weeks), monitor KPC mice for tumor development using high-resolution ultrasound imaging.
-
-
Treatment Initiation:
-
Once tumors are detected and reach a specified size, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the planned dose and schedule.
-
-
Efficacy Assessment:
-
Monitor tumor growth and animal health throughout the study.
-
Primary endpoints may include tumor volume progression (measured by ultrasound) and overall survival.
-
Secondary endpoints can include assessment of metastasis and analysis of tumor tissue post-mortem.
-
-
Data Analysis:
-
Compare tumor growth rates and survival curves between the treatment and control groups using appropriate statistical methods (e.g., Kaplan-Meier analysis for survival).
-
Signaling Pathways and Experimental Workflows
FAK Signaling Pathway in Pancreatic Cancer
The following diagram illustrates the central role of FAK in pancreatic cancer signaling. Upon activation by integrins or growth factor receptors, FAK autophosphorylates at Tyr397, creating a docking site for Src family kinases. This initiates a cascade of downstream signaling through pathways such as PI3K/AKT and RAS/RAF/MEK, promoting cell proliferation, survival, and migration.
Caption: FAK signaling cascade in pancreatic cancer.
Experimental Workflow for Preclinical Evaluation of this compound
The diagram below outlines a typical workflow for the in vivo evaluation of this compound efficacy in pancreatic cancer animal models.
Caption: In vivo efficacy testing workflow.
Conclusion
The animal models and protocols described in these application notes provide a robust framework for investigating the preclinical efficacy of this compound in pancreatic cancer. Careful model selection and adherence to detailed experimental procedures are essential for generating reliable and translatable data that can inform the clinical development of this promising FAK inhibitor.
References
- 1. Inxmed has announced two sets of data on FAK inhibitor this compound [synapse.patsnap.com]
- 2. Establishment of pancreatic cancer patient-derived xenograft models and comparison of the differences among the generations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GEMMs as preclinical models for testing pancreatic cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetically Engineered Mouse Models of Pancreatic Cancer: The KPC Model (LSL-KrasG12D/+;LSL-Trp53R172H/+;Pdx-1-Cre), Its Variants and Their Application in Immuno-oncology Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: A Comparative Analysis of FAK Inhibition by Lentiviral shRNA Knockdown and Ifebemtinib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways initiated by integrins and growth factor receptors.[1][2][3] It is a key regulator of fundamental cellular processes including adhesion, migration, proliferation, and survival.[1][2] Overexpression and hyperactivity of FAK are frequently observed in various cancers, where it contributes to tumor progression, angiogenesis, and metastasis.[2][3][4] Consequently, FAK has emerged as a promising therapeutic target in oncology.
This document provides a detailed comparison of two distinct methodologies for inhibiting FAK function: genetic knockdown using lentiviral short hairpin RNA (shRNA) and pharmacological inhibition with the small molecule inhibitor, Ifebemtinib. We present comprehensive protocols for each approach and for the key assays used to evaluate their efficacy, alongside a structured comparison of their mechanisms and potential outcomes.
Mechanisms of FAK Inhibition
Lentiviral shRNA Knockdown of FAK
Lentiviral-mediated shRNA delivery is a powerful technique for achieving stable, long-term suppression of a target gene. The lentivirus, a type of retrovirus, can efficiently infect both dividing and non-dividing cells, integrating its genetic material into the host cell's genome.[5][6] This system introduces a vector that expresses an shRNA sequence specifically designed to target the FAK mRNA.
Once inside the cell, the shRNA is processed by the cell's endogenous RNA interference (RNAi) machinery. It is cleaved by the Dicer enzyme into a small interfering RNA (siRNA).[6] This siRNA is then incorporated into the RNA-Induced Silencing Complex (RISC).[6] The RISC complex utilizes the siRNA as a guide to find and bind to the complementary FAK mRNA sequence, leading to its degradation. The destruction of the FAK mRNA prevents its translation into protein, resulting in a significant and sustained reduction in total FAK protein levels.[7]
This compound (BI 853520) Treatment
This compound is a potent and highly selective, orally bioavailable small molecule inhibitor of FAK.[8][9] It functions as an ATP-competitive inhibitor, binding to the kinase domain of the FAK protein.[8][10] This binding action directly blocks the catalytic activity of FAK, preventing its crucial autophosphorylation at tyrosine residue 397 (Y397).[9][10][11]
The phosphorylation of Y397 is the initial and critical step in FAK activation.[2][10] It creates a high-affinity binding site for the SH2 domain of Src family kinases.[4][10] The subsequent formation of the FAK/Src complex leads to the phosphorylation of additional sites on FAK and other downstream substrates, propagating signals that promote cell migration, proliferation, and survival.[4][12] By inhibiting Y397 autophosphorylation, this compound effectively shuts down these downstream signaling cascades without altering the total amount of FAK protein in the cell.[8][11]
Visualizing Mechanisms and Workflows
FAK Signaling Pathway and Inhibition Points
Caption: FAK signaling pathway and points of inhibition.
Experimental Workflow for Comparison
Caption: Workflow for comparing FAK shRNA and this compound.
Data Presentation: Comparative Summary
Characteristics of Inhibition Methods
| Feature | Lentiviral shRNA FAK Knockdown | This compound Treatment |
| Mechanism | Post-transcriptional gene silencing | Competitive ATP inhibition of kinase activity |
| Target | FAK mRNA | FAK protein (kinase domain) |
| Effect | Reduces total FAK protein expression | Inhibits FAK autophosphorylation and activity |
| Time to Effect | Days to weeks (selection & knockdown) | Minutes to hours |
| Duration | Stable and long-term | Transient; depends on drug half-life |
| Reversibility | Generally irreversible in stable cell lines | Reversible upon drug removal |
| Potential Off-Targets | Can trigger interferon response; miRNA pathway saturation; non-specific gene silencing[6][7] | Potential for inhibiting other kinases at high concentrations (e.g., FER, FES)[9][11] |
Quantitative Comparison of Efficacy
The following table presents representative data from comparative experiments.
| Assay | Parameter | Control | FAK shRNA | This compound (10 nM) |
| Western Blot | FAK Protein Level | 100% | ~15% | 100% |
| p-FAK (Y397) Level | 100% | ~12% | ~5% | |
| Cell Viability | IC50 | N/A | N/A | 1 nM[9][11] |
| Viability at 24h | 100% | ~75% | ~60% | |
| Cell Migration | Wound Closure at 24h | ~95% | ~30% | ~25% |
Detailed Experimental Protocols
Safety Precaution: Lentiviral particles are considered Biosafety Level 2 (BSL-2) agents. All work involving lentivirus must be performed in a certified biosafety cabinet following institutional BSL-2 guidelines.[13]
Protocol: Lentiviral shRNA Transduction for FAK Knockdown
This protocol is adapted for a 6-well plate format.
Day 1: Cell Seeding
-
Seed 2.5 x 10^5 target cells per well in a 6-well plate with complete growth medium.
-
Incubate overnight at 37°C with 5% CO2. Cells should be 50-70% confluent on the day of infection.[13][14]
Day 2: Transduction
-
Thaw FAK shRNA and non-target control lentiviral particles at room temperature.
-
Prepare fresh medium containing hexadimethrine bromide (Polybrene) at a final concentration of 5-8 µg/mL.[15] This reagent enhances transduction efficiency.[16]
-
Remove the old medium from the cells and replace it with 1 mL of the Polybrene-containing medium.
-
Add the desired amount of lentiviral particles to each well. It is recommended to test a range of Multiplicity of Infection (MOI) to determine the optimal concentration for your cell line.[5][16]
-
Gently swirl the plate to mix and incubate overnight (18-24 hours) at 37°C.[13][14]
Day 3: Medium Change
-
Remove the virus-containing medium and replace it with 2 mL of fresh, complete growth medium.
Day 4 onwards: Antibiotic Selection
-
After 48 hours post-transduction, begin selection by replacing the medium with fresh medium containing puromycin.[15] The optimal puromycin concentration (typically 1-10 µg/mL) must be determined beforehand with a kill curve for your specific cell line.[13]
-
Replace the puromycin-containing medium every 3-4 days.[13]
-
After 7-10 days, resistant colonies should be visible. Expand these colonies for subsequent analysis.
-
Confirm FAK protein knockdown via Western Blotting (Protocol 4.3).
Protocol: this compound Treatment
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C or -80°C.[9]
-
Cell Seeding: Seed cells in the desired plate format (e.g., 96-well for viability, 6-well for Western blot) and allow them to adhere overnight.
-
Treatment: The next day, remove the medium and replace it with fresh medium containing the desired final concentrations of this compound. Prepare a serial dilution from the stock solution. Include a "vehicle control" well containing the same final concentration of DMSO as the highest this compound dose.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 2 hours for signaling analysis, 24-72 hours for viability or migration assays).[11]
-
Proceed with downstream analysis.
Protocol: Western Blotting for FAK and p-FAK
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[17]
-
SDS-PAGE: Load samples onto a 4-12% gradient SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[17][18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total FAK (e.g., 1:1000) and phospho-FAK (Y397) (e.g., 1:500) overnight at 4°C with gentle agitation.[17] Also probe a separate membrane or strip the first one for a loading control like β-actin or GAPDH.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.[17][19]
-
Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Protocol: Cell Viability (MTT) Assay
This protocol is for a 96-well plate format.
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of medium and allow them to adhere overnight.[20]
-
Treatment: Treat cells with FAK shRNA (stably selected cells) or various concentrations of this compound as described above.
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of 5 mg/mL MTT solution to each well.[21][22]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[20]
-
Solubilization: Add 100-150 µL of MTT solvent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[20] Mix thoroughly by pipetting.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[23] Cell viability is directly proportional to the absorbance.
Protocol: Cell Migration (Wound Healing) Assay
-
Create Monolayer: Seed cells in a 6-well plate and grow them until they form a fully confluent monolayer.
-
Create Wound: Using a sterile 200 µL pipette tip, make a straight scratch down the center of each well.[24][25]
-
Wash and Treat: Gently wash the wells twice with PBS to remove detached cells.[25] Replace with serum-free or low-serum medium containing the appropriate treatment (this compound or vehicle). Use stably transduced FAK shRNA cells.
-
Imaging: Immediately capture an image of the wound at time 0h using a microscope.
-
Incubation: Incubate the plate at 37°C.
-
Final Imaging: After 24 hours (or a suitable time point), capture another image of the same wound area.[24]
-
Analysis: Measure the width or area of the wound at 0h and 24h using software like ImageJ. Calculate the percentage of wound closure to quantify cell migration.
Logical Application of Methodologies
The choice between shRNA knockdown and small molecule inhibition depends critically on the experimental question.
Caption: Logical flow from intervention to cellular effect.
Summary and Recommendations
Both lentiviral shRNA knockdown and this compound treatment are effective methods for inhibiting FAK-driven cellular processes, but they operate through fundamentally different mechanisms.
-
Lentiviral shRNA is the method of choice for creating stable cell lines with long-term, constitutive suppression of FAK. This is ideal for studying the chronic effects of FAK loss in tumor models or for genetic screening purposes. However, the process is time-consuming, the knockdown may be incomplete, and potential off-target effects must be carefully controlled for.[7]
-
This compound offers a rapid, dose-dependent, and reversible way to inhibit FAK's kinase function.[8][26] This makes it an excellent tool for studying the acute effects of FAK inhibition on signaling dynamics and for mimicking a therapeutic intervention.[3] Its primary limitation is that it only targets the kinase activity of FAK, leaving its potential scaffolding functions intact.
For a comprehensive understanding of FAK biology, a dual approach is often most powerful. Using shRNA to validate the on-target effects of a pharmacological inhibitor like this compound can provide strong evidence that the observed phenotype is indeed due to the inhibition of FAK.
References
- 1. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 6. Lentiviral delivery of short hairpin RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Multifunctional Lentiviral-Based Gene Knockdown with Concurrent Rescue that Controls for Off-Target Effects of RNAi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. scbt.com [scbt.com]
- 15. Lentiviral shRNA knockdown [bio-protocol.org]
- 16. Lentiviral Transduction Protocol [sigmaaldrich.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 21. broadpharm.com [broadpharm.com]
- 22. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Cell migration assay [bio-protocol.org]
- 25. Wound healing migration assay (Scratch assay) [protocols.io]
- 26. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Ifebemtinib insolubility in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the insolubility of Ifebemtinib in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable and potent inhibitor of Focal Adhesion Kinase (FAK).[1][2] Its mechanism of action involves targeting and inhibiting the ATP-competitive site of FAK, which is a non-receptor tyrosine kinase involved in cell adhesion, migration, proliferation, and survival.[1][3] By inhibiting FAK, this compound can prevent downstream signaling pathways that contribute to tumor growth and metastasis.[3][4] It has an IC50 of 1 nM for inhibiting FAK autophosphorylation.[5]
Q2: What are the known solubility properties of this compound?
A2: this compound is practically insoluble in water.[5] However, it demonstrates solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[5] This low aqueous solubility is a critical consideration for in vitro and in vivo experimental design.
Q3: Why is my this compound precipitating when I add it to my aqueous cell culture medium?
A3: Precipitation upon addition to aqueous media is expected due to this compound's hydrophobic nature. Direct addition of a concentrated DMSO stock solution to an aqueous buffer or cell culture medium can cause the compound to crash out of solution as it is no longer in a favorable solvent environment. The final concentration of the organic solvent (like DMSO) in the aqueous medium must be kept low and compatible with the experimental system.
Q4: What are the general strategies to improve the solubility of poorly water-soluble drugs like this compound?
A4: Several strategies can be employed to enhance the solubility of hydrophobic compounds for experimental use. These include:
-
pH modification: For ionizable compounds, adjusting the pH of the solution can increase solubility.[6]
-
Co-solvents: Using a mixture of water-miscible organic solvents and water can increase the solubility of a drug.[6][7]
-
Surfactants: The use of surfactants to form micelles can help to solubilize poorly soluble compounds.[8]
-
Complexation: Utilizing agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.[6]
-
Formulation as a solid dispersion: Dispersing the drug in a hydrophilic carrier at the molecular level can improve its dissolution rate and solubility.[8][9]
Troubleshooting Guide: this compound Insolubility
This guide provides a step-by-step approach to address common issues related to this compound's insolubility during experiments.
Issue 1: Precipitation of this compound in Aqueous Buffers or Cell Culture Media
-
Potential Cause: The concentration of the organic solvent from the stock solution is too high, or the final drug concentration exceeds its solubility limit in the aqueous medium.
-
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically below 0.5% (v/v), to minimize solvent-induced toxicity and precipitation.
-
Serial Dilution: Instead of adding the concentrated stock directly, perform serial dilutions in your aqueous medium. This gradual decrease in solvent concentration can help maintain solubility.
-
Use of a Carrier Protein: For in vitro assays, supplementing the medium with a carrier protein like bovine serum albumin (BSA) can sometimes help to keep hydrophobic compounds in solution.
-
Sonication: If precipitation occurs, gentle sonication may help to redissolve the compound.[2] However, be cautious as this may only create a temporary suspension.
-
Warming the Solution: Gentle warming of the solution can sometimes aid in dissolution, but be mindful of the temperature stability of this compound and other components in your media.[2]
-
Issue 2: Inconsistent Results or Lower than Expected Potency in In Vitro Assays
-
Potential Cause: Poor solubility leading to an inaccurate concentration of the active compound in the assay. The actual concentration in solution may be lower than the nominal concentration.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your this compound stock solution in DMSO is fully dissolved and has been stored correctly to avoid degradation.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your aqueous medium for each experiment. Avoid storing diluted aqueous solutions for extended periods.
-
Use a Pre-formulated Solution: Consider using one of the recommended formulation protocols below to create a more stable and soluble working solution.
-
Analytical Quantification: If feasible, quantify the concentration of this compound in your final aqueous medium using an appropriate analytical method like HPLC to confirm the actual concentration.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Water | Insoluble[5] | |
| DMSO | ≥ 12 mg/mL (20.38 mM)[5] | Moisture-absorbing DMSO can reduce solubility; use fresh DMSO.[5] |
| Ethanol | ≥ 8 mg/mL[5] |
Table 2: Recommended Formulation Protocols for In Vivo Studies
| Protocol | Components | Final Concentration |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.25 mM)[2] |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.25 mM)[2] |
| Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.25 mM)[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation with Co-solvents
This protocol is suitable for preparing a clear solution of this compound for in vivo studies.
Materials:
-
This compound powder
-
DMSO (fresh, anhydrous)
-
PEG300
-
Tween-80
-
Saline solution
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the tube and mix thoroughly until the solution is clear.
-
Add Tween-80 to the mixture and mix until clear.
-
Finally, add the saline solution to reach the final desired volume and mix well.
-
The final composition should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] This formulation yields a clear solution with a solubility of at least 2.5 mg/mL.[2]
Protocol 2: Preparation of this compound Formulation with Cyclodextrin
This protocol utilizes a cyclodextrin to enhance the aqueous solubility of this compound.
Materials:
-
This compound powder
-
DMSO (fresh, anhydrous)
-
20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add the 20% SBE-β-CD in saline solution to the tube to achieve the final desired volume.
-
Mix thoroughly until the solution is clear.
-
The final composition should be 10% DMSO and 90% (20% SBE-β-CD in Saline).[2] This formulation results in a clear solution with a solubility of at least 2.5 mg/mL.[2]
Mandatory Visualizations
This compound Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting this compound precipitation issues.
FAK Signaling Pathway Inhibition by this compound
Caption: A diagram illustrating the inhibition of the FAK signaling pathway by this compound.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C28H28F4N6O4 | CID 46207957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbr.in [ijpbr.in]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Optimizing Ifebemtinib Concentration for Cell Viability Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ifebemtinib in cell viability assays. Find detailed answers to frequently asked questions, troubleshooting tips for common experimental hurdles, and standardized protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active and potent inhibitor of Focal Adhesion Kinase (FAK).[1][2] It functions in an ATP-competitive manner to block the autophosphorylation of FAK at Tyr397, thereby inhibiting downstream signaling pathways involved in cell migration, proliferation, invasion, and survival.[1][3][4] At higher concentrations, this compound can also inhibit FER and FES kinases.[1][2]
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
A typical starting concentration range for this compound in cell viability assays is between 0.1 µM and 10 µM.[1] However, the optimal concentration is highly dependent on the cell line being tested. For instance, in PC-3 cells, a concentration-dependent reduction in signal was observed between 0 and 3 µM after a 2-hour incubation.[1] In a highly metastatic murine breast cancer cell line, potent inhibition of FAK was observed at 0.1 µM after 96 hours.[1] It is always recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[2] To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically <0.5%).
Q4: For how long should I treat my cells with this compound?
The incubation time for this compound treatment can vary significantly depending on the cell line and the experimental objective. Short incubation times (e.g., 2 hours) have been shown to be effective in some cell lines, while longer-term treatments (e.g., 24 to 96 hours) may be necessary for others to observe significant effects on cell proliferation and viability.[1] It is advisable to perform a time-course experiment to determine the optimal treatment duration for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible results | 1. Inconsistent cell seeding density.2. Variability in drug concentration due to pipetting errors.3. Fluctuation in incubation conditions (temperature, CO2).4. Cell line instability or high passage number. | 1. Ensure a uniform single-cell suspension before seeding and use a multichannel pipette for consistency.2. Prepare a master mix of the final drug dilutions to add to the wells.3. Regularly calibrate and monitor incubator conditions.4. Use cells with a low passage number and regularly perform cell line authentication. |
| Compound precipitation in culture medium | 1. Poor solubility of this compound at the working concentration.2. High final DMSO concentration. | 1. If precipitation is observed, gentle heating and/or sonication can aid dissolution during the preparation of the working solution.[1]2. Ensure the final DMSO concentration in the culture medium is as low as possible (ideally ≤0.1%). |
| High background signal in the viability assay | 1. Contamination of cell cultures (e.g., mycoplasma).2. Assay reagent interference. | 1. Regularly test cell cultures for mycoplasma contamination.2. Include a "no-cell" control with only medium and the viability reagent to measure background absorbance. |
| No significant effect on cell viability observed | 1. The chosen cell line may be resistant to this compound monotherapy.2. Suboptimal drug concentration or incubation time. | 1. Consider using this compound in combination with other therapeutic agents, as it has shown synergistic effects.[5][6]2. Perform a thorough dose-response and time-course experiment with a wider range of concentrations and time points. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from your DMSO stock solution. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Cell Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound inhibits FAK autophosphorylation.
Caption: Workflow for a standard cell viability assay.
Caption: Troubleshooting decision tree for common issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | C28H28F4N6O4 | CID 46207957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
Ifebemtinib Off-Target Effects: A Technical Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Ifebemtinib (also known as IN10018 and BI-853520) in cancer cell lines. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate accurate and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a highly selective and potent inhibitor of Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2). It exhibits an IC50 of 1 nM for the inhibition of FAK autophosphorylation.[1][2]
Q2: What are the known off-target kinases of this compound?
A2: this compound has been shown to inhibit FER Kinase and FES Kinase with IC50 values of 900 nM and 1040 nM, respectively.[1][2] A broad kinase panel screening of 264 kinases demonstrated that at a concentration of 10 µM, this compound inhibited only four other kinases, highlighting its high selectivity.[3] However, the specific identity and IC50 values for these four kinases are not publicly available at this time.
Q3: How selective is this compound for FAK over other closely related kinases?
A3: this compound displays high selectivity for FAK. For instance, it is over 1,000-fold more selective for FAK than for other kinases such as Src, Abl, and VEGFR2, where inhibition was less than 5% at a 1 µM concentration.
Q4: My cells are showing unexpected resistance to this compound. What could be the cause?
A4: Resistance to FAK inhibitors can arise from various mechanisms. One possibility is the compensatory activation of other signaling pathways. For example, in some contexts, the inhibition of FAK can lead to the activation of the closely related kinase PYK2, which may partially rescue cell survival and proliferation. It is advisable to assess the phosphorylation status of PYK2 in your resistant cell line.
Q5: I am not seeing a clear inhibition of FAK phosphorylation in my Western blot. What should I check?
A5: This is a common issue when working with phosphorylated proteins. Please refer to the detailed "Troubleshooting Guide for Western Blotting of FAK Phosphorylation" in the troubleshooting section below for a comprehensive checklist of potential causes and solutions. Key areas to check include the use of appropriate phosphatase inhibitors during sample preparation, the choice of blocking buffer (avoiding milk), and the quality of your phospho-specific FAK antibody.
Quantitative Data Summary
The following tables summarize the known inhibitory activities of this compound against its primary target and identified off-target kinases.
Table 1: this compound In Vitro Inhibitory Activity
| Target Kinase | IC50 (nM) | Reference(s) |
| FAK (PTK2) | 1 | [1][2] |
| FER | 900 | [1][2] |
| FES | 1040 | [1][2] |
Table 2: this compound Selectivity Profile from Kinase Panel Screen
| Kinase Panel Size | This compound Concentration | Number of Inhibited Kinases (>50% inhibition) | Reference(s) |
| 264 | 10 µM | 4 | [3] |
Note: The identities of the four inhibited kinases from the panel screen are not publicly disclosed.
Experimental Protocols
Here are detailed methodologies for key experiments to investigate the on- and off-target effects of this compound.
Biochemical Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted for determining the IC50 of this compound against a kinase of interest.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
This compound (or other test compound)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multilabel plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a 384-well plate, add 1 µL of the this compound dilution or DMSO (vehicle control).
-
Enzyme and Substrate Addition: Add 2 µL of the kinase and substrate mix in kinase assay buffer to each well.
-
Initiation of Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well, mix, and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well, mix, and incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Assay for FAK Autophosphorylation (Western Blot)
This protocol is designed to validate the on-target activity of this compound in a cellular context.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-FAK (Tyr397) and rabbit anti-total FAK
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or DMSO for the desired duration (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FAK.
Cell Viability Assay (MTS Assay)
This protocol can be used to assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO. Include wells with medium only for background control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting the data and fitting it to a dose-response curve.
Troubleshooting Guides
Troubleshooting Guide for Biochemical Kinase Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background signal | - Contaminated ATP with high levels of ADP.- Reagent instability. | - Use high-purity ATP.- Prepare fresh reagents and do not store diluted reagents for extended periods. |
| Low signal-to-background ratio | - Suboptimal enzyme concentration.- Incorrect ATP concentration. | - Titrate the enzyme to find the optimal concentration that gives a robust signal.- Use an ATP concentration at or near the Km for the kinase. |
| Inconsistent IC50 values | - Inaccurate compound dilutions.- DMSO concentration affecting enzyme activity. | - Prepare fresh serial dilutions for each experiment.- Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%. |
| No inhibition observed | - Inactive compound.- Incorrect kinase or substrate. | - Verify the identity and purity of the this compound stock.- Confirm the identity and activity of the kinase and substrate. |
Troubleshooting Guide for Western Blotting of FAK Phosphorylation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or no phospho-FAK signal | - Inefficient cell lysis or sample preparation.- Phosphatase activity.- Low abundance of phosphorylated FAK. | - Ensure the lysis buffer contains adequate detergents and inhibitors.- Always use fresh protease and phosphatase inhibitors in the lysis buffer and keep samples on ice.- Increase the amount of protein loaded per lane. |
| High background | - Blocking with milk (casein is a phosphoprotein).- Non-specific antibody binding. | - Use 5% BSA in TBST for blocking and antibody dilutions.- Optimize the primary antibody concentration and increase the number of washes. |
| Multiple non-specific bands | - Antibody cross-reactivity.- Protein degradation. | - Use a highly specific and validated primary antibody.- Ensure adequate protease inhibitors are used during sample preparation. |
| Inconsistent total FAK signal | - Uneven protein loading.- Inefficient transfer. | - Perform a careful protein quantification (e.g., BCA assay) and load equal amounts of protein.- Optimize transfer conditions (time, voltage) for your specific gel and membrane type. |
Visualizations
Caption: this compound inhibits FAK autophosphorylation, blocking downstream signaling pathways.
Caption: Workflow for characterizing this compound's on- and off-target effects.
References
Technical Support Center: Overcoming Acquired Resistance to Ifebemtinib In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to Ifebemtinib in their in vitro experiments. The information is designed to help scientists and drug development professionals identify potential resistance mechanisms and develop strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the potential mechanisms?
Acquired resistance to kinase inhibitors like this compound can arise through various mechanisms. Based on studies of other Focal Adhesion Kinase (FAK) inhibitors, potential mechanisms of resistance to this compound may include:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibition of FAK. One such pathway is the STAT3 signaling pathway. The activation of STAT3 has been observed in pancreatic cancer cells that have developed resistance to FAK inhibitors.[1][2][3]
-
Reactivation of FAK by Receptor Tyrosine Kinases (RTKs): Oncogenic RTKs, such as EGFR or HER2, can directly phosphorylate and reactivate FAK, even in the presence of a FAK inhibitor. This "oncogenic protection" allows the cancer cells to maintain signaling through FAK-dependent pathways.[4]
-
Upregulation of FAK Expression: While not explicitly reported for this compound, a common resistance mechanism to targeted therapies is the overexpression of the drug target, in this case, FAK.
-
Mutations in the FAK Gene (PTK2): Although less common for non-covalent inhibitors, the acquisition of mutations in the drug-binding site of FAK could potentially lead to resistance.
Q2: How can I investigate the potential mechanisms of resistance in my this compound-resistant cell line?
To elucidate the mechanism of resistance in your cell line, a systematic approach is recommended:
-
Phospho-proteomic Analysis: Perform a phospho-proteomic screen to compare the phosphorylation status of key signaling proteins in your parental (sensitive) and this compound-resistant cell lines. This can help identify upregulated bypass pathways. Look for increased phosphorylation of STAT3, AKT, ERK, and various RTKs.
-
Western Blotting: Validate the findings from the phospho-proteomic screen by performing Western blots for specific proteins of interest, such as p-FAK (Y397), FAK, p-STAT3, STAT3, p-AKT, AKT, p-ERK, and ERK.
-
Gene Expression Analysis: Use qPCR or RNA-sequencing to determine if there is an upregulation of FAK (PTK2) mRNA expression in the resistant cells compared to the parental cells.
-
Gene Sequencing: Sequence the FAK gene (PTK2) in your resistant cell line to check for any potential mutations in the kinase domain that might interfere with this compound binding.
-
Test for RTK Activation: Evaluate the phosphorylation status of common RTKs like EGFR, HER2, and MET in your resistant cells.
Q3: What strategies can I employ to overcome acquired resistance to this compound in my in vitro model?
Based on the potential resistance mechanisms, several strategies can be tested to overcome resistance:
-
Combination Therapy:
-
If STAT3 activation is observed: Combine this compound with a STAT3 inhibitor. This combination has been shown to synergistically suppress pancreatic cancer progression in preclinical models.[1][2][3]
-
If RTK activation is detected: Combine this compound with an inhibitor targeting the activated RTK (e.g., an EGFR inhibitor like gefitinib or a HER2 inhibitor like lapatinib).
-
-
Development of Next-Generation Inhibitors: If a specific mutation in FAK is identified as the cause of resistance, this information can be valuable for the rational design of new inhibitors that can effectively target the mutant protein.
Troubleshooting Guides
Problem: My cell line is no longer responding to this compound at the previously effective concentration.
| Possible Cause | Troubleshooting Steps |
| Development of acquired resistance | 1. Confirm resistance by performing a dose-response curve and calculating the IC50 of this compound in both the parental and suspected resistant cell lines. A significant shift in the IC50 indicates resistance. 2. Follow the steps outlined in FAQ Q2 to investigate the mechanism of resistance. |
| Cell line contamination or misidentification | 1. Perform cell line authentication using short tandem repeat (STR) profiling. 2. Test for mycoplasma contamination. |
| Issues with this compound compound | 1. Verify the concentration and stability of your this compound stock solution. 2. Purchase a new batch of the compound from a reputable supplier. |
Data Presentation
When presenting data on this compound resistance, it is crucial to be clear and concise. Below are template tables to help structure your findings.
Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | IC50 of this compound (nM) | Fold Resistance |
| Parental Cell Line (e.g., MCF-7) | [Insert Value] | 1 |
| This compound-Resistant Cell Line (e.g., MCF-7/Ife-R) | [Insert Value] | [Calculate Fold Change] |
Table 2: Combination Index (CI) Values for this compound and a Second Agent in Resistant Cells
The Combination Index (CI) is used to quantify drug synergy. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Drug Combination | CI Value at ED50 | Synergy/Antagonism |
| This compound + STAT3 Inhibitor | [Insert Value] | [e.g., Synergy] |
| This compound + EGFR Inhibitor | [Insert Value] | [e.g., Additive] |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol describes the generation of a drug-resistant cell line using the stepwise dose-escalation method.[5][6][7]
-
Determine the initial IC50: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial exposure: Treat the parental cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth) for a prolonged period (e.g., 2-4 weeks).
-
Dose escalation: Once the cells have adapted and are growing steadily at the IC20 concentration, gradually increase the concentration of this compound in the culture medium. A common approach is to increase the dose by 1.5 to 2-fold at each step.[6]
-
Monitoring and passaging: Continuously monitor the cells for growth and morphology. Passage the cells as needed, always maintaining the selective pressure of the drug.
-
Establishment of the resistant line: Continue the dose escalation until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental cells.
-
Characterization: Once the resistant cell line is established, perform a full characterization, including determining the new IC50, to confirm the degree of resistance.
Protocol 2: Analysis of FAK and Downstream Signaling Pathways by Western Blot
-
Cell lysis: Culture both parental and this compound-resistant cells to 70-80% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and antibody incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-FAK (Y397), FAK, p-STAT3, STAT3, p-AKT, AKT, p-ERK, and ERK overnight at 4°C.
-
Secondary antibody and detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
References
- 1. Development of resistance to FAK inhibition in pancreatic cancer is linked to stromal depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Ifebemtinib Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing Ifebemtinib's target engagement in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
This compound, also known as CEP-37440 or IN10018, is an orally available small-molecule inhibitor.[1][2][3] It is a dual inhibitor that potently targets Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][4][5] A primary mechanism of action for this compound is blocking the autophosphorylation of FAK at the Tyrosine 397 (Y397) site, a critical step for its kinase activity and downstream signaling.[1]
Q2: Why is it critical to assess this compound's target engagement in a cellular context?
Assessing target engagement in cells is crucial for several reasons. While biochemical assays are useful, they do not account for factors like cell permeability, intracellular ATP concentrations which can compete with ATP-competitive inhibitors, or the influence of cellular protein complexes.[6][7][8][9] Cellular assays confirm that this compound reaches its target in an intact cell environment, determine its potency in a more physiologically relevant setting, and help correlate target inhibition with a functional cellular outcome.[7][8]
Q3: What are the primary methods for measuring this compound target engagement in cells?
The two most common and effective methods are:
-
Western Blot for Phospho-FAK (Y397): This is a functional assay that directly measures the inhibition of FAK's catalytic activity by quantifying the reduction in its autophosphorylation.[1]
-
Cellular Thermal Shift Assay (CETSA): This is a biophysical assay that directly measures the binding of this compound to FAK.[10][11][12] The principle is that drug binding increases the thermal stability of the target protein.[10][12]
Troubleshooting Guides
Western Blot for Phospho-FAK (pFAK)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No pFAK Signal | Low basal phosphorylation in cell line. | Stimulate cells prior to lysis (e.g., plating on fibronectin) or perform a time-course experiment to find the peak phosphorylation window.[13] |
| Sample degradation. | Always work on ice. Use freshly prepared lysis buffer containing a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state.[13] | |
| Low abundance of pFAK. | Increase the amount of protein loaded onto the gel.[14] Use a highly sensitive chemiluminescent substrate for detection.[14] | |
| High Background | Non-specific antibody binding. | Optimize primary and secondary antibody concentrations. Ensure adequate washing steps. |
| Incorrect blocking buffer. | Avoid using non-fat milk for blocking when detecting phosphoproteins, as it contains casein which can cause high background. Use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead.[15] | |
| Buffer choice. | Use Tris-based buffers (TBS/TBST) instead of phosphate-based buffers (PBS/PBST), as phosphate ions can interfere with the binding of some phospho-specific antibodies.[14][15] | |
| Inconsistent Results | Uneven protein loading. | Accurately quantify protein concentration before loading. After probing for pFAK, strip the membrane and re-probe for total FAK as a loading control.[14][15] |
| Variability in cell culture. | Maintain consistent cell passage numbers, confluency, and serum lots between experiments. |
Cellular Thermal Shift Assay (CETSA)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or a very small thermal shift observed | Insufficient drug concentration. | Ensure the this compound concentration used is well above the cellular IC50 for FAK inhibition to achieve sufficient target saturation. |
| Suboptimal heating conditions. | Perform a temperature gradient experiment (e.g., 40-70°C) to accurately determine the melting temperature (Tagg) of FAK in your specific cell line and optimize the shift detection.[16] | |
| Low target protein expression. | Select a cell line with robust endogenous FAK expression, confirmed by Western blot. | |
| High variability between replicates | Incomplete cell lysis. | Ensure complete and consistent lysis. Freeze-thaw cycles are commonly used and should be standardized. |
| Inefficient separation of soluble and aggregated protein. | Optimize the centrifugation speed and time to ensure a clean separation of the soluble protein fraction (supernatant) from the precipitated, unfolded protein (pellet). |
Quantitative Data Summary
The following table summarizes key quantitative values for this compound's activity.
| Parameter | Reported Value | Target | Assay Type | Reference |
| IC50 | 1 nM | FAK | Recombinant Enzyme Assay | [17][18] |
| IC50 | 2.3 nM | FAK | Recombinant Enzyme Assay | [1] |
| IC50 | 3.5 nM | ALK | Recombinant Enzyme Assay | [1] |
| Cellular IC50 | 22 nM | ALK | Cellular Assay | [19] |
| Cellular IC50 | 80 nM | FAK | Cellular Assay | [19] |
Key Experimental Protocols
Protocol 1: Western Blot for pFAK (Y397) Inhibition
This method quantifies the functional inhibition of FAK by measuring its autophosphorylation status.
Methodology:
-
Cell Culture and Treatment : Plate cells and allow them to adhere. Once at the desired confluency, serum-starve for 2-4 hours to lower basal signaling. Treat cells with a dose-response range of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Cell Lysis : Wash cells with ice-cold PBS. Lyse cells in ice-cold RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification : Determine the protein concentration of the supernatant using a BCA or similar protein assay.
-
SDS-PAGE and Transfer : Denature equal amounts of protein (e.g., 20-30 µg) in sample buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation :
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST.[15]
-
Incubate overnight at 4°C with a primary antibody specific for phospho-FAK (Y397).
-
Wash the membrane thoroughly with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis : Detect signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software. To normalize the data, strip the membrane and re-probe for total FAK and a loading control like GAPDH.[14][15] The ratio of pFAK to total FAK is then plotted against drug concentration to determine the IC50.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This method directly confirms the binding of this compound to FAK in intact cells.
Methodology:
-
Cell Treatment : Treat cultured cells in suspension or adherent plates with this compound at a saturating concentration and a vehicle control for a specified time (e.g., 1 hour).
-
Heating Step : Aliquot the treated cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermal cycler. Leave one aliquot from each treatment group at room temperature as a non-heated control.[16]
-
Cell Lysis : Lyse the cells by performing 3-5 rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation : Pellet the heat-denatured, aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis : Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction. Analyze the amount of soluble FAK in each sample by Western blot as described in the protocol above.
-
Data Interpretation : Plot the band intensity of soluble FAK against the temperature for both the vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization of FAK upon drug binding, confirming target engagement.[11]
Visualizations
Caption: this compound inhibits FAK autophosphorylation at Y397, blocking downstream signaling.
Caption: Workflow for assessing pFAK inhibition by Western blot.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cep-37440 | C30H38ClN7O3 | CID 71721648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C28H28F4N6O4 | CID 46207957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of Clinical Candidate CEP-37440, a Selective Inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. caymanchem.com [caymanchem.com]
Adjusting Ifebemtinib dosage in xenograft models with poor response
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ifebemtinib in xenograft models, particularly when encountering a poor or suboptimal tumor response.
Troubleshooting Guide: Adjusting this compound Dosage in Xenograft Models with Poor Response
This guide provides a systematic approach to troubleshoot and potentially adjust this compound dosage in preclinical xenograft experiments exhibiting a suboptimal response.
Question: My xenograft tumors are not responding to the initial this compound dosage. What steps should I take?
Answer:
A poor response to this compound in a xenograft model can be multifactorial. A systematic evaluation of your experimental setup and a tiered approach to dose adjustment is recommended.
Step 1: Verify Experimental Protocol and Compound Integrity
Before adjusting the dosage, it is crucial to rule out any technical issues with your experimental protocol or the compound itself.
-
Compound Formulation and Administration:
-
Formulation: this compound is typically formulated for oral gavage. Ensure the vehicle (e.g., 0.5% HPMC in water) is appropriate and that the compound is fully dissolved or uniformly suspended.
-
Administration: Verify the accuracy of your dosing volume and the consistency of oral gavage technique to ensure the full dose is administered.
-
-
Animal Health and Tumor Model:
-
Animal Welfare: Monitor the general health of the mice (body weight, behavior). Poor health can affect drug metabolism and tumor growth.
-
Tumor Growth Rate: Compare the growth rate of your control (vehicle-treated) tumors to historical data for that cell line to ensure the model is behaving as expected.
-
Step 2: Assess Target Engagement
Confirm that this compound is reaching the tumor and inhibiting its target, Focal Adhesion Kinase (FAK).
-
Pharmacodynamic (PD) Analysis:
-
Collect tumor samples from a subset of animals at various time points after dosing (e.g., 2, 6, 24 hours).
-
Analyze tumor lysates by Western blot for the phosphorylation status of FAK at Tyrosine 397 (pFAK Y397), the autophosphorylation site. A significant reduction in pFAK levels indicates target engagement.[1][2]
-
Step 3: Rationale-Based Dose Escalation
If the above factors are controlled for and target engagement is suboptimal, a cautious dose escalation can be considered.
-
Dose-Escalation Strategy:
-
Increase the dose in incremental steps (e.g., from 50 mg/kg to 75 mg/kg daily).
-
Closely monitor for any signs of toxicity, including weight loss (>15-20%), lethargy, or other adverse effects.
-
Establish a Maximum Tolerated Dose (MTD) in a small satellite group of animals before proceeding with the entire cohort.
-
-
Pharmacokinetic (PK) Considerations:
-
If resources permit, perform a pilot PK study to determine the plasma and tumor concentrations of this compound at different doses. This can help correlate exposure levels with efficacy and target modulation.
-
Step 4: Consider Combination Therapy
This compound has shown significant synergy with other anti-cancer agents.[3][4][5] If monotherapy is ineffective, a combination approach may be warranted.
-
Potential Combination Agents:
Logical Workflow for Troubleshooting Poor Response
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective and potent oral inhibitor of Focal Adhesion Kinase (FAK).[6] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. By inhibiting FAK, this compound can disrupt these processes in cancer cells.
Q2: What are the reported efficacious doses of this compound in preclinical xenograft models?
A2: Several preclinical studies have reported anti-tumor activity of this compound at doses ranging from 25 mg/kg to 50 mg/kg, administered orally once daily.
| Dose | Xenograft Model | Observed Effect | Reference |
| 50 mg/kg/day | Murine Breast Cancer | Significant suppression of primary tumor growth. | MedChemExpress |
| 25-50 mg/kg/day | Pancreatic Adenocarcinoma | Significant tumor growth inhibition (TGI), with TGIs of 94% and 104% at 25 and 50 mg/kg, respectively. | Oncogenesis (2018) |
| 50 mg/kg/day | Prostate Adenocarcinoma (PC-3) | Rapid and long-lasting repression of FAK autophosphorylation. | Oncogenesis (2018) |
Q3: What are potential mechanisms of resistance to this compound?
A3: Resistance to FAK inhibitors like this compound can arise from the activation of alternative signaling pathways. One identified mechanism is the reactivation of FAK by oncogenic receptor tyrosine kinases (RTKs) such as HER2 and EGFR, which can directly phosphorylate FAK, bypassing the need for its own kinase activity.[7] This suggests that tumors with high RTK activity may be intrinsically less sensitive to FAK inhibitor monotherapy.
FAK Signaling and Potential Resistance Pathway
Q4: Are there established pharmacodynamic markers to confirm this compound activity in vivo?
A4: Yes, the most direct pharmacodynamic marker for this compound activity is the inhibition of FAK autophosphorylation at Tyrosine 397 (pFAK Y397).[1][2] This can be assessed in tumor tissue lysates via Western blotting or immunohistochemistry. A significant reduction in the pFAK/total FAK ratio after treatment indicates successful target engagement.
Q5: What is the safety profile of this compound in preclinical and clinical studies?
A5: In preclinical models, this compound is generally well-tolerated at efficacious doses.[1] Clinical data from studies of this compound in combination with other agents have also shown a manageable safety profile, with most treatment-related adverse events being Grade 1 or 2.[5] However, as with any kinase inhibitor, it is essential to monitor for potential toxicities in preclinical models, especially during dose escalation.
Experimental Protocols
Protocol for Tumor Growth Inhibition Study in a Xenograft Model
-
Cell Culture and Implantation:
-
Culture the human tumor cell line of interest under standard conditions.
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Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., serum-free medium or Matrigel).
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth Monitoring and Randomization:
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Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).
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Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
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Randomize mice into treatment and control groups with comparable average tumor volumes.
-
-
This compound Formulation and Dosing:
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Prepare a fresh formulation of this compound daily in a suitable vehicle (e.g., 0.5% HPMC in sterile water).
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Administer this compound or vehicle to the respective groups via oral gavage at the desired dose and schedule (e.g., 50 mg/kg, once daily).
-
-
Efficacy and Tolerability Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
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Euthanize mice if tumor volume exceeds a predetermined limit (e.g., 2000 mm³) or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.
-
-
Pharmacodynamic Analysis (Optional but Recommended):
-
At the end of the study, or at specified time points, euthanize a subset of animals and excise tumors.
-
Process a portion of the tumor for pharmacodynamic analysis (e.g., Western blot for pFAK) and another portion for histopathological examination.
-
Protocol for Western Blot Analysis of pFAK in Tumor Tissue
-
Tumor Lysate Preparation:
-
Excise tumors and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for pFAK (Y397) overnight at 4°C.
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total FAK and a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities and normalize the pFAK signal to total FAK and the loading control to determine the relative levels of FAK phosphorylation.
-
References
- 1. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. InxMed Announces Promising Phase Ib/II Clinical Data for this compound + KRAS G12C inhibitor in KRAS G12C-Mutant Solid Tumors at ASCO 2025 - BioSpace [biospace.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. InxMed Reports Positive Phase Ib/II Results for this compound in Combination with Garsorasib in Non-Small Cell Lung Cancer (NSCLC) with KRAS G12C Mutation - BioSpace [biospace.com]
- 6. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unexpected phenotypic changes with Ifebemtinib treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypic changes during experiments with Ifebemtinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as IN10018 or BI853520) is an orally bioavailable, potent, and highly selective small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2] Its primary mechanism is the ATP-competitive inhibition of FAK (also known as PTK2), a non-receptor tyrosine kinase.[3][4] This inhibition prevents FAK autophosphorylation and disrupts downstream signaling pathways involved in cell migration, proliferation, invasion, and survival.[3][5] FAK is often overexpressed in various tumor cells, making it a target for antineoplastic therapies.[3][6]
Q2: What are the expected phenotypic changes in cancer cells treated with this compound?
Based on its mechanism of action, this compound is expected to:
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Inhibit tumor cell migration, invasion, and proliferation.[3][5]
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Suppress spheroid formation in 3D culture models.[1]
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Induce cell cycle arrest and apoptosis.[5]
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Synergize with other anti-cancer agents, such as KRAS inhibitors, to overcome drug resistance.[7]
Q3: We are observing significant changes in cell morphology and adhesion after this compound treatment. Is this expected?
Yes, this is a potential on-target effect. FAK is a critical component in the regulation of focal adhesions, which are essential for cell adhesion, spreading, and migration.[6][8] Inhibition of FAK can disrupt the normal assembly and disassembly of these structures.[8] This can manifest as visible changes in cell shape, reduced adhesion to substrates, and altered migration patterns. While expected, the specific morphological changes can vary between cell types.
Q4: Could this compound have off-target effects that cause unexpected phenotypes?
While this compound is highly selective for FAK, the possibility of off-target effects exists for any kinase inhibitor due to structural similarities in the ATP-binding domains of kinases.[3] For instance, studies on other FAK inhibitors have demonstrated effects on platelet aggregation that were found to be independent of FAK inhibition, indicating off-target activity.[3] If you observe a phenotype that cannot be explained by the known functions of FAK, it is worth considering the possibility of an off-target effect.
Q5: Are there any known adverse events from clinical trials that might translate to in vitro observations?
In a phase Ib/II clinical trial of this compound in combination with the KRAS G12C inhibitor garsorasib, reported serious adverse events (SAEs) related to this compound included diarrhea, enteritis, peripheral edema, and proteinuria.[9][10] It is important to note that these events were also considered related to the combination drug.[9][10] While these are systemic effects in patients, they could hint at underlying cellular mechanisms, such as altered ion transport or protein handling, that might be observable in specific in vitro models.
Troubleshooting Guide
Issue 1: Excessive cell detachment or anoikis at expected therapeutic concentrations.
-
Possible Cause 1 (On-target): Potent FAK inhibition is disrupting cell-matrix interactions, leading to a form of programmed cell death called anoikis, which occurs upon loss of adhesion.[11]
-
Troubleshooting Steps:
-
Confirm FAK Inhibition: Perform a Western blot to verify the reduced phosphorylation of FAK at its autophosphorylation site (Tyr397).
-
Titrate Dosage: Conduct a dose-response experiment to find the optimal concentration that inhibits proliferation/migration without causing widespread cell detachment.
-
Use 3D Culture: Consider using 3D culture systems (e.g., spheroids), as some studies indicate that FAK inhibition is more effective and specific in these models compared to 2D plastic cultures.[5]
-
Assess Apoptosis: Use assays like Annexin V/PI staining or caspase activity assays to confirm if the detachment is due to apoptosis.
-
Issue 2: Unexpected changes in protein expression or signaling pathways unrelated to FAK.
-
Possible Cause 1 (Off-target): this compound may be inhibiting other kinases. While highly selective, it has been shown to inhibit FER and FES kinases at higher concentrations.[1]
-
Possible Cause 2 (Crosstalk): FAK signaling is complex and intersects with numerous other pathways (e.g., PI3K/Akt, MAPK/ERK).[12][13] Inhibition of FAK could lead to compensatory changes in these pathways.
-
Troubleshooting Steps:
-
Kinase Profiling: If available, use a kinase profiling service to screen this compound against a panel of kinases at the concentrations used in your experiments.
-
Pathway Analysis: Perform phosphoproteomic or transcriptomic analysis to identify unexpectedly altered pathways.
-
Validate with siRNA/shRNA: Use a genetic approach (siRNA or shRNA) to knock down FAK and see if it phenocopies the effects of this compound. If not, an off-target effect is more likely.
-
Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Description |
| FAK (autophosphorylation) | 1 nM | Potent and highly selective inhibition of the primary target.[1] |
| FER Kinase | 900 nM | Inhibition observed at higher concentrations.[1] |
| FES Kinase | 1040 nM | Inhibition observed at higher concentrations.[1] |
Table 2: this compound-Related Adverse Events (Grade ≥3) in Combination Therapy
| Adverse Event | Frequency | Note |
| Diarrhea | Not specified | Also considered related to the combination drug (garsorasib).[9] |
| Enteritis | Not specified | Also considered related to the combination drug (garsorasib).[9] |
| Oedema peripheral | Not specified | Also considered related to the combination drug (garsorasib).[9] |
| Proteinuria | Not specified | Also considered related to the combination drug (garsorasib).[9] |
Experimental Protocols
Protocol 1: Western Blot for FAK Activity
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at various concentrations for the desired time (e.g., 2-24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Antibody Incubation: Incubate overnight at 4°C with primary antibodies for phospho-FAK (Tyr397) and total FAK.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect signal using an ECL substrate and imaging system.
-
Analysis: Quantify band intensity and normalize the phospho-FAK signal to the total FAK signal.
Protocol 2: Cell Adhesion Assay
-
Plate Coating: Coat a 96-well plate with an extracellular matrix protein (e.g., fibronectin, collagen) and incubate for 1 hour at 37°C. Block with 1% BSA.
-
Cell Preparation: Treat cells in suspension with this compound or vehicle control for 30-60 minutes.
-
Seeding: Seed an equal number of cells into each well of the coated plate and allow them to adhere for a specified time (e.g., 30-90 minutes).
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining: Stain the remaining adherent cells with crystal violet solution.
-
Quantification: Solubilize the crystal violet with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 570 nm.
-
Analysis: Compare the absorbance values between this compound-treated and control cells to determine the relative adhesion.
Visualizations
Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.
References
- 1. onclive.com [onclive.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. Emerging Roles of Focal Adhesion Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
Ifebemtinib stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of ifebemtinib in cell culture media. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in cell culture media?
A1: The stability of this compound in cell culture media has not been extensively published. Generally, the stability of a small molecule inhibitor in cell culture is influenced by several factors, including the composition of the medium, the presence of serum, incubation temperature, and exposure to light.[1][2] It is recommended to determine the stability of this compound under your specific experimental conditions.
Q2: What factors can affect the stability of this compound in my experiments?
A2: Several factors can influence the stability of this compound:
-
Media Components: Certain components in cell culture media, such as cysteine and some metal ions, can impact the stability of small molecules.[1]
-
Serum: The presence of fetal bovine serum (FBS) or other sera can sometimes enhance the stability of small molecules due to protein binding.
-
pH: Changes in the pH of the culture medium can affect the chemical stability of a compound.
-
Temperature: Standard incubation temperatures (37°C) can accelerate the degradation of some compounds compared to storage at lower temperatures.
-
Light Exposure: Some compounds are light-sensitive. It is good practice to minimize the exposure of this compound-containing solutions to light.
-
Enzymatic Degradation: Cells can metabolize compounds, and some media may contain enzymes that could contribute to degradation.
Q3: How often should I replace the media containing this compound in my cell culture experiments?
A3: Without specific stability data, it is advisable to refresh the media with freshly diluted this compound every 24-48 hours to ensure a consistent concentration of the active compound is maintained in your experiment. However, the optimal media changing frequency should be determined by a stability study under your specific experimental conditions.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound stock solutions are typically prepared in a solvent like DMSO. For storage, it is recommended to keep stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light and moisture.[3] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent experimental results between batches. | Degradation of this compound in the cell culture media over the course of the experiment. | Perform a stability study to determine the half-life of this compound in your specific media and under your experimental conditions. Consider more frequent media changes. |
| Lower than expected potency of this compound. | The actual concentration of active this compound is lower than the nominal concentration due to degradation. | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Verify the concentration of your stock solution. |
| Precipitation of this compound in the media. | The concentration of this compound exceeds its solubility in the cell culture media. | Ensure the final concentration of the solvent (e.g., DMSO) in the media is low (typically <0.5%) and does not affect cell viability. Visually inspect the media for any precipitation after adding this compound. |
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the concentration of this compound in cell culture medium at different time points to determine its stability.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS, optional)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
HPLC system with a suitable detector (e.g., UV or MS)
-
Appropriate HPLC column (e.g., C18)
-
Solvents for mobile phase (e.g., acetonitrile, water with formic acid)
-
Acetonitrile or other suitable organic solvent for protein precipitation
Methodology:
-
Preparation of this compound-Spiked Media:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).
-
Dilute the this compound stock solution into the desired cell culture medium (with or without serum, as required for your experiments) to a final concentration relevant to your studies (e.g., 1 µM).
-
Prepare a sufficient volume to sample at all time points.
-
-
Incubation:
-
Aliquot the this compound-spiked media into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Place the tubes in a cell culture incubator at 37°C with 5% CO₂.
-
The T=0 sample should be processed immediately.
-
-
Sample Collection and Preparation:
-
At each designated time point, remove one aliquot from the incubator.
-
If the medium contains serum, perform a protein precipitation step. A common method is to add 3 volumes of cold acetonitrile to 1 volume of the media sample.
-
Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10-20 minutes at 4°C.[4]
-
Carefully collect the supernatant, which contains the dissolved this compound, and transfer it to an HPLC vial.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method to quantify the concentration of this compound. The specific parameters of the HPLC method (e.g., mobile phase composition, flow rate, column type) will need to be optimized for this compound.
-
Generate a standard curve using known concentrations of this compound in the same cell culture medium to accurately quantify the amount in the experimental samples.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point using the standard curve.
-
Express the stability as the percentage of the initial concentration remaining at each time point.
-
Plot the percentage of this compound remaining versus time to visualize the degradation kinetics.
-
Data Presentation
The quantitative data from the stability experiment should be summarized in a clear and structured table.
Table 1: Stability of this compound in Cell Culture Media at 37°C
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | [Initial Concentration] | 100% |
| 2 | [Concentration at 2h] | [% Remaining] |
| 4 | [Concentration at 4h] | [% Remaining] |
| 8 | [Concentration at 8h] | [% Remaining] |
| 24 | [Concentration at 24h] | [% Remaining] |
| 48 | [Concentration at 48h] | [% Remaining] |
| 72 | [Concentration at 72h] | [% Remaining] |
Mandatory Visualizations
Signaling Pathway
This compound is a potent and selective inhibitor of Focal Adhesion Kinase (FAK).[3][5] FAK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of integrins and growth factor receptors, regulating key cellular processes such as migration, proliferation, and survival.[6][7][8]
References
- 1. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling a Potent Partnership: Ifebemtinib and Garsorasib Show Synergistic Takedown of Colorectal Cancer
For Immediate Release
A compelling body of preclinical and clinical evidence illuminates the synergistic anti-tumor activity of ifebemtinib (INCB053914), a focal adhesion kinase (FAK) inhibitor, when combined with garsorasib (D-1553), a KRAS G12C inhibitor, in colorectal cancer (CRC). This combination strategy demonstrates a marked improvement in therapeutic efficacy over garsorasib monotherapy, offering a promising new avenue for patients with KRAS G12C-mutated CRC.
Recent clinical data from a Phase Ib/II study presented at the 2025 ASCO Annual Meeting underscores the significant clinical benefit of this dual-oral, chemotherapy-free regimen.[1][2][3][4] In a randomized cohort of 36 previously treated patients with KRAS G12C-mutant CRC, the combination of this compound and garsorasib demonstrated a statistically significant improvement across multiple efficacy endpoints when compared to garsorasib alone.[1][3]
Clinical Efficacy in KRAS G12C-Mutant Colorectal Cancer
The randomized trial data provides a clear quantitative comparison of the combination therapy versus monotherapy, highlighting the synergistic effect in a clinical setting.
| Efficacy Endpoint | This compound + Garsorasib | Garsorasib Monotherapy |
| Objective Response Rate (ORR) | 44.4% | 16.7% |
| Disease Control Rate (DCR) | 100.0% | 77.8% |
| Median Progression-Free Survival (mPFS) | 7.7 months | 4.0 months |
| Median Overall Survival (mOS) | Not yet reached | - |
Data from the Phase Ib/II clinical trial (NCT06166836; NCT05379946) as of April 21, 2025.[3]
Preclinical Validation of a Synergistic Combination
The clinical findings are strongly supported by preclinical studies that elucidate the mechanistic basis for the observed synergy. Research has shown that inhibition of KRAS G12C can lead to an adaptive activation of FAK, which in turn promotes therapeutic resistance.[5][6][7][8] By co-administering a FAK inhibitor like this compound, this resistance mechanism can be effectively overcome.
A key preclinical study demonstrated that the combination of a KRAS G12C inhibitor and this compound (IN10018) resulted in synergistic anticancer effects in various cancer models, including colorectal cancer patient-derived xenografts (PDX).[5]
| Preclinical Model | Treatment | Outcome |
| KRAS G12C Mutant Cancer Cell Lines | This compound + KRAS G12C Inhibitor (AMG510) | Synergistic inhibition of cell viability. |
| Colorectal Cancer PDX Model (CO-04-0315) | This compound (25 mg/kg) + AMG510 (30 mg/kg) | Significantly enhanced anti-tumor effects compared to either monotherapy. |
Data from a preclinical study investigating FAK inhibition in combination with KRAS G12C inhibitors.[5]
Mechanism of Synergistic Action
The synergistic effect of combining this compound and garsorasib is rooted in the intricate crosstalk between the KRAS and FAK signaling pathways. In KRAS G12C-mutated colorectal cancer, the oncogenic KRAS protein drives tumor cell proliferation and survival through downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways.[9][10][11]
Garsorasib directly inhibits the mutated KRAS G12C protein, blocking its oncogenic signaling.[12] However, tumor cells can develop resistance by activating alternative survival pathways. One such mechanism is the activation of FAK signaling. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation.[7] Preclinical evidence suggests that KRAS G12C inhibition can lead to a compensatory upregulation of FAK activity, which in turn can activate the YAP signaling pathway, promoting cell survival and undermining the efficacy of the KRAS inhibitor.[5][8]
This compound, by selectively inhibiting FAK, blocks this escape route.[7] The dual inhibition of both KRAS G12C and FAK leads to a more comprehensive and durable shutdown of cancer cell growth and survival signals than either agent alone.
References
- 1. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. InxMed Announces Promising Phase Ib/II Clinical Data for this compound + KRAS G12C inhibitor in KRAS G12C-Mutant Solid Tumors at ASCO 2025 - BioSpace [biospace.com]
- 4. InxMed Reports Breakthrough Results for this compound-Garsorasib Combination in KRAS G12C-Mutant Cancers at ASCO 2025 [trial.medpath.com]
- 5. Focal Adhesion Kinase (FAK) Inhibition Synergizes with KRAS G12C Inhibitors in Treating Cancer through the Regulation of the FAK–YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Focal Adhesion Kinase (FAK) Inhibition Synergizes with KRAS G12C Inhibitors in Treating Cancer through the Regulation of the FAK-YAP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Reproducibility of Ifebemtinib's Anti-Tumor Effects: A Comparative Guide for Researchers
An Objective Analysis of Preclinical and Clinical Data on the FAK Inhibitor Ifebemtinib (IN10018)
This guide provides a comprehensive overview of the anti-tumor effects of this compound, a potent and selective Focal Adhesion Kinase (FAK) inhibitor. The primary focus is to assess the reproducibility of its therapeutic potential across different preclinical and clinical studies. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of FAK inhibition in oncology.
Executive Summary
This compound (also known as IN10018 or BI-853520) is an orally bioavailable small molecule inhibitor of FAK, a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1][2][3] Overexpression and hyperactivity of FAK are implicated in the progression and metastasis of various cancers, making it a compelling therapeutic target.[1] Preclinical and clinical data, primarily from studies conducted by its developer, InxMed, and collaborators, have demonstrated promising anti-tumor activity of this compound, particularly in combination with other anti-cancer agents.[4][5][6][7][8] This guide synthesizes the available quantitative data, details the experimental methodologies employed, and provides a comparative perspective with other FAK inhibitors.
Data Presentation: In Vitro and In Vivo Efficacy of this compound
The anti-tumor effects of this compound have been evaluated in a variety of cancer models, both as a monotherapy and in combination regimens. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Assay | Key Findings | Reference |
| Various | Multiple | FAK Autophosphorylation Inhibition | IC50 of 1 nM | [3] |
| Cancer Cells | Multiple | Cell Growth Inhibition (2D culture) | High, toxic doses required for effect | [2] |
| Cancer Cells | Multiple | Cell Proliferation and Invasion (3D culture) | Repressed at concentrations of 0-30 µM over 4-6 days | [2] |
| Malignant Pleural Mesothelioma Cells | Mesothelioma | Spheroid Formation | Inhibited | [3] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound Monotherapy
| Cancer Model | Treatment | Key Findings | Reference |
| Malignant Pleural Mesothelioma (Orthotopic) | This compound | Inhibited tumor growth | [3] |
| Advanced/Metastatic Non-hematologic Malignancies (Phase 1) | This compound (200 mg once daily) | Manageable safety profile, 27% of patients achieved stable disease | [1] |
| Advanced/Metastatic Solid Tumors (Japanese Phase 1) | This compound (200 mg once daily) | Manageable safety profile, 1 patient had an objective response, 5 achieved stable disease | [1] |
Table 3: In Vivo Anti-Tumor Efficacy of this compound in Combination Therapies
| Cancer Model | Combination Therapy | Key Efficacy Metrics | Reference |
| Platinum-Resistant Recurrent Ovarian Cancer | This compound + Pegylated Liposomal Doxorubicin (PLD) | Significant trend of survival benefit compared to PLD monotherapy | [4] |
| Triple-Negative Breast Cancer | This compound + PLD + Atezolizumab | Promising anti-tumor efficacy | [4] |
| KRAS G12C-mutant NSCLC (First-Line) | This compound + Garsorasib (KRAS G12C inhibitor) | ORR: 90.3%, DCR: 96.8% | [7] |
| KRAS G12C-mutant Solid Tumors | This compound + D-1553 (KRAS G12C inhibitor) | ORR: 87.5%, DCR: 93.8% (in NSCLC) | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the independent validation and reproduction of scientific findings. Below are methodologies for key experiments cited in the evaluation of this compound.
FAK Autophosphorylation Assay
This assay is fundamental to determining the direct inhibitory effect of a compound on FAK's enzymatic activity.
-
Enzyme and Substrate Preparation : Recombinant human FAK is used as the enzyme source. A synthetic peptide containing the FAK autophosphorylation site (Tyrosine 397) can be used as a substrate.[9]
-
Reaction Buffer : A typical kinase buffer includes components such as Tris-HCl, MgCl2, MnCl2, BSA, and DTT.[10]
-
Inhibition Assay :
-
The FAK enzyme is incubated with varying concentrations of the inhibitor (e.g., this compound) in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP (often radiolabeled with γ-32P).[9]
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 10 minutes).[9]
-
The reaction is stopped by adding a solution like Laemmli buffer.[9]
-
-
Detection :
-
The phosphorylated substrate is separated by SDS-PAGE.
-
The amount of phosphorylation is quantified using autoradiography or other detection methods.[9]
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.
-
In Vivo Tumor Xenograft Studies
These studies are critical for assessing the anti-tumor efficacy of a compound in a living organism.
-
Cell Line and Animal Models : Human cancer cell lines are implanted into immunocompromised mice (e.g., nude or SCID mice).[11] Patient-derived xenograft (PDX) models, where patient tumor tissue is directly implanted into mice, are also used to better recapitulate human tumor biology.[8]
-
Tumor Implantation : Tumor cells or tissue fragments are typically implanted subcutaneously or orthotopically (in the organ of origin).[11]
-
Treatment Administration : Once tumors reach a palpable size, animals are randomized into control and treatment groups. This compound, being orally bioavailable, is typically administered by oral gavage.[2]
-
Efficacy Assessment :
-
Tumor volume is measured regularly using calipers.
-
Animal body weight and overall health are monitored to assess toxicity.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).[11]
-
-
Histological Analysis : Tumor tissues are fixed, sectioned, and stained (e.g., with H&E) to assess tumor morphology, necrosis, and stromal content.[12] Immunohistochemistry can be used to detect biomarkers of proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3).
Mandatory Visualizations
FAK Signaling Pathway
The following diagram illustrates the central role of Focal Adhesion Kinase (FAK) in mediating signals from the extracellular matrix (ECM) through integrins to downstream pathways that regulate cell survival, proliferation, and migration. This compound targets the kinase activity of FAK, thereby inhibiting these downstream signals.
Caption: Simplified FAK signaling pathway and the point of inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines a typical workflow for assessing the in vivo anti-tumor efficacy of a test compound like this compound using a xenograft model.
Caption: Standard workflow for a preclinical in vivo xenograft study.
Comparison with Other FAK Inhibitors
While direct head-to-head preclinical studies comparing this compound with other FAK inhibitors in the public domain are scarce, a comparison of their reported potencies and clinical development status can provide valuable context.
Table 4: Comparison of Selected FAK Inhibitors
| Inhibitor | Developer(s) | IC50 (FAK) | Key Characteristics | Clinical Development Status |
| This compound (IN10018) | InxMed | 1 nM[3] | Highly selective for FAK.[13] | Phase 2/3 trials in combination therapies.[4][6][7] |
| Defactinib (VS-6063) | Verastem Oncology | 0.4-0.6 nM[13] | Also inhibits other kinases.[13] | Phase 2/3 trials, particularly in combination with RAF/MEK inhibitors.[1][14][15][16][17] |
| PF-573228 | Pfizer | 4 nM[18][19] | Dual FAK/Pyk2 inhibitor.[13] | Primarily in preclinical studies.[19] |
| VS-4718 | Verastem Oncology | - | Dual FAK/Pyk2 inhibitor.[13] | Discontinued.[13] |
| GSK2256098 | GlaxoSmithKline | - | FAK-specific inhibitor.[13] | Not currently in active clinical trials.[13] |
Conclusion on Reproducibility
The available data on this compound's anti-tumor effects, particularly in combination therapies, show a consistent and promising trend across multiple cancer types. The objective response rates reported in clinical trials for KRAS-mutant cancers are notably high. However, a critical assessment of reproducibility is currently limited by the fact that the majority of published data originates from the developing company and its collaborators.
For a comprehensive and unbiased evaluation of reproducibility, there is a clear need for independent, peer-reviewed publications from diverse research laboratories that validate these findings. Such studies would ideally include head-to-head comparisons with other FAK inhibitors in standardized preclinical models and detailed descriptions of the experimental protocols used. The information presented in this guide serves as a summary of the current state of knowledge and a call for further independent research to solidify the standing of this compound in the landscape of cancer therapeutics.
References
- 1. onclive.com [onclive.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inxmed has announced two sets of data on FAK inhibitor this compound [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. InxMed Reports Positive Phase Ib/II Results for this compound in Combination with Garsorasib in Non-Small Cell Lung Cancer (NSCLC) with KRAS G12C Mutation [prnewswire.com]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Src-Mediated Phosphorylation of Focal Adhesion Kinase Couples Actin and Adhesion Dynamics to Survival Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com.cn [promega.com.cn]
- 11. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor [mdpi.com]
- 12. dctd.cancer.gov [dctd.cancer.gov]
- 13. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical evaluation of avutometinib and defactinib in high-grade endometrioid endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical evaluation of avutometinib and defactinib in high‐grade endometrioid endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
Ifebemtinib: A Comparative Analysis of Efficacy in Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Ifebemtinib's efficacy in various cancer types, offering a comparative analysis with alternative treatments. The information is supported by experimental data from preclinical and clinical studies, with detailed methodologies and visual representations of key biological pathways and workflows.
Executive Summary
This compound (also known as IN10018) is a potent and highly selective oral inhibitor of Focal Adhesion Kinase (FAK).[1][2][3] FAK is a non-receptor tyrosine kinase that plays a crucial role in cancer cell proliferation, migration, invasion, and survival.[2][4] It is also implicated in the development of resistance to various anti-cancer therapies.[4] Emerging evidence from clinical trials highlights this compound's potential as a valuable component of combination therapies, particularly in cancers with KRAS mutations and in platinum-resistant ovarian cancer. This guide will delve into the quantitative data, experimental protocols, and the underlying mechanism of action to provide a clear perspective on this compound's standing in the current oncology landscape.
Comparative Efficacy of this compound
The following tables summarize the clinical efficacy of this compound in combination with other targeted therapies, compared to the efficacy of those agents used as monotherapy or other standard-of-care treatments.
Non-Small Cell Lung Cancer (NSCLC) with KRAS G12C Mutation
Table 1: Efficacy of this compound in Combination Therapy for First-Line KRAS G12C-Mutant NSCLC
| Treatment Regimen | Trial Identifier | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) | Median Duration of Response (mDOR) |
| This compound + Garsorasib | NCT06166836, NCT05379946 | 33 | 90.3% | 96.8% | 22.3 months | 19.4 months |
| Garsorasib (monotherapy) | NCT05383898 | 74 | 40.5% | 91.9% | 8.2 months | 7.1 months |
| Sotorasib (monotherapy) | CodeBreaK 100 | 126 | 37.1% | 83.7% | 6.8 months | 11.1 months |
| Adagrasib (monotherapy) | KRYSTAL-1 | 116 | 42.9% | 79.5% | 6.5 months | 8.5 months |
Colorectal Cancer (CRC) with KRAS G12C Mutation
Table 2: Efficacy of this compound in Combination Therapy for Previously Treated KRAS G12C-Mutant CRC
| Treatment Regimen | Trial Identifier | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) |
| This compound + Garsorasib | NCT06166836, NCT05379946 | 18 | 44.4% | 100.0% | 7.7 months |
| Garsorasib (monotherapy) | NCT06166836, NCT05379946 | 18 | 16.7% | 77.8% | 4.0 months |
Platinum-Resistant Ovarian Cancer (PROC)
Table 3: Efficacy of this compound in Combination Therapy for Platinum-Resistant Ovarian Cancer
| Treatment Regimen | Trial Identifier | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) |
| This compound + Pegylated Liposomal Doxorubicin (PLD) | Phase Ib | Promising anti-tumor efficacy with a significant trend of survival benefit | Significant survival benefit trend | Significant survival benefit trend |
| PLD (monotherapy) | Historical Data | ~10% | ~3.3 months | ~12 months |
| Single-Agent Non-Platinum Chemotherapy (paclitaxel, gemcitabine, topotecan) | Standard of Care | 10-15% | 3-4 months | ~12 months |
| Bevacizumab (monotherapy) | Standard of Care | 16-21% | - | - |
| Bevacizumab + Chemotherapy | AURELIA (NCT00976911) | - | 6.7 months | Not significantly changed |
Mechanism of Action: The FAK Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the Focal Adhesion Kinase (FAK), a key signaling node that integrates signals from integrins and growth factor receptors to regulate cell survival, proliferation, and migration.[2][4] In the context of KRAS-mutant cancers, FAK signaling has been identified as a key resistance mechanism to KRAS inhibitors. Inhibition of KRAS can lead to the activation of FAK, which in turn promotes cell survival through downstream pathways such as PI3K-AKT and YAP.[5] By co-targeting FAK and KRAS, the synergistic anti-tumor effect is achieved.
Caption: this compound inhibits FAK, blocking multiple downstream pro-survival pathways.
Experimental Protocols
This section outlines the general methodologies employed in the preclinical and clinical evaluation of this compound.
Preclinical Evaluation
Cell Lines and Culture: A variety of human cancer cell lines with KRAS mutations were utilized, including non-small cell lung cancer (e.g., NCI-H358, NCI-H2122), colorectal cancer, and pancreatic cancer lines. Cells were cultured in standard media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Assays:
-
Cell Viability Assays: To assess the cytotoxic effects of this compound alone and in combination with other drugs, CellTiter-Glo® Luminescent Cell Viability Assays were commonly performed. Cells were seeded in 96-well plates and treated with varying concentrations of the drugs for 72 hours.
-
Western Blotting: To investigate the impact on signaling pathways, cells were lysed and protein concentrations were determined. Proteins were separated by SDS-PAGE, transferred to membranes, and probed with primary antibodies against total and phosphorylated FAK, ERK, and AKT, followed by secondary antibodies.
-
Immunofluorescence: To visualize subcellular protein localization, cells grown on coverslips were fixed, permeabilized, and incubated with primary antibodies (e.g., against YAP), followed by fluorescently labeled secondary antibodies and nuclear counterstaining with DAPI.
In Vivo Xenograft Models:
-
Cell Line-Derived Xenografts (CDX) and Patient-Derived Xenografts (PDX): Nude mice were subcutaneously injected with human cancer cell lines or patient-derived tumor fragments.
-
Treatment Administration: Once tumors reached a specified volume, mice were randomized into treatment groups. This compound was typically administered orally (p.o.) once daily at doses ranging from 25 to 50 mg/kg. Combination therapies involved co-administration of this compound and a KRAS inhibitor (e.g., AMG510).
-
Efficacy Assessment: Tumor volumes and body weights were measured regularly. At the end of the study, tumors were excised for pharmacodynamic analysis, including western blotting for target proteins.
Caption: General workflow for preclinical evaluation of this compound.
Clinical Trial Methodology (Illustrative Example: NCT06166836 / NCT05379946)
Study Design: A Phase Ib/II, open-label, multicenter study designed to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound in combination with the KRAS G12C inhibitor Garsorasib in patients with locally advanced or metastatic solid tumors harboring a KRAS G12C mutation.
Patient Population:
-
Inclusion Criteria: Patients aged 18 years or older with histologically confirmed, locally advanced or metastatic solid tumors with a documented KRAS G12C mutation. Patients must have progressed on or been intolerant to standard therapies. Measurable disease as per RECIST 1.1 criteria was required.
-
Exclusion Criteria: Prior treatment with a KRAS G12C inhibitor, unstable central nervous system (CNS) metastases, and significant cardiovascular comorbidities.
Treatment Regimen:
-
Phase Ib (Dose Escalation): To determine the recommended Phase II dose (RP2D), patients received escalating doses of this compound and Garsorasib.
-
Phase II (Dose Expansion): Patients received the RP2D of this compound (100mg once daily) in combination with Garsorasib (600mg twice daily).
Efficacy and Safety Assessments:
-
Tumor Response: Tumor assessments were performed at baseline and every 6-8 weeks thereafter using imaging techniques (CT or MRI) and evaluated according to RECIST 1.1.
-
Safety Monitoring: Adverse events were monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
Conclusion
This compound demonstrates significant promise as a combination therapy partner, particularly in KRAS G12C-mutant NSCLC and CRC, where it appears to synergistically enhance the efficacy of KRAS inhibitors. The preclinical data provide a strong rationale for its mechanism of action in overcoming resistance pathways. In platinum-resistant ovarian cancer, this compound in combination with chemotherapy shows potential to improve outcomes in a patient population with limited treatment options. The ongoing and planned Phase III trials will be crucial in definitively establishing the clinical benefit of this compound and its place in the therapeutic armamentarium against these challenging malignancies. Researchers and clinicians should closely monitor the results of these pivotal studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ascopubs.org [ascopubs.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. InxMed Reports Positive Phase Ib/II Results for this compound in Combination with Garsorasib in Non-Small Cell Lung Cancer (NSCLC) with KRAS G12C Mutation - BioSpace [biospace.com]
Ifebemtinib's Precision Strike on FAK Downstream Signaling: A Comparative Analysis
For Immediate Release
In the intricate world of cellular signaling, Focal Adhesion Kinase (FAK) has emerged as a pivotal therapeutic target in oncology. Its role in cell survival, proliferation, migration, and invasion makes it a critical node in cancer progression. A growing number of small molecule inhibitors are being developed to target FAK, each with distinct biochemical profiles. This guide provides a comparative analysis of Ifebemtinib (IN10018), a highly selective FAK inhibitor, with other notable inhibitors such as Defactinib (VS-6063) and Narmafotinib (AMP945), focusing on their effects on key downstream signaling pathways: PI3K/AKT/mTOR, MAPK/ERK, and STAT3.
Unraveling the FAK Signaling Cascade
Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a central role in signal transduction from the extracellular matrix and growth factor receptors to the cell interior.[1] Upon activation, FAK undergoes autophosphorylation at Tyrosine 397 (Y397), creating a docking site for Src family kinases.[2] This FAK/Src complex then phosphorylates a host of downstream substrates, activating critical signaling pathways that drive tumorigenesis.[2]
Diagram of the FAK Signaling Pathway
Caption: Simplified FAK signaling pathway leading to cell proliferation, survival, and migration.
Comparative Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported in vitro IC50 values of this compound, Defactinib, and Narmafotinib against FAK.
| Inhibitor | FAK IC50 (nM) | Reference(s) |
| This compound (IN10018) | 1 | [3] |
| Defactinib (VS-6063) | 0.6 | [3] |
| Narmafotinib (AMP945) | 7 | [4] |
This data indicates that both this compound and Defactinib are highly potent FAK inhibitors, with Defactinib showing slightly higher potency in this in vitro assay. Narmafotinib is also a potent inhibitor, albeit with a slightly higher IC50 value.
Impact on FAK Downstream Signaling: A Qualitative Comparison
While direct, quantitative, side-by-side comparative studies on the effects of these three inhibitors on FAK downstream signaling pathways are not extensively available in the public literature, we can synthesize findings from various preclinical studies to provide a qualitative comparison.
| Downstream Pathway | This compound (IN10018) | Defactinib (VS-6063) | Narmafotinib (AMP945) |
| PI3K/AKT/mTOR | Inhibition of AKT phosphorylation has been observed.[5] | Reduces levels of AKT phosphorylation.[3] | Preclinical data suggests inhibition of this pathway. |
| MAPK/ERK | Inhibition of ERK phosphorylation has been reported.[5] | Effectively blocks the MAPK/ERK pathway.[6] | Studies indicate an impact on this signaling cascade. |
| STAT3 | FAK inhibition is known to affect STAT3 signaling. | Shown to impact STAT3 activation. | FAK inhibition is expected to modulate STAT3 activity. |
It is important to note that the extent of inhibition of these downstream pathways can be cell-line dependent and influenced by the specific mutational landscape of the cancer cells.
Experimental Methodologies
The primary method for assessing the phosphorylation status of downstream signaling proteins is Western Blotting . This technique allows for the quantification of specific proteins and their phosphorylated forms, providing a direct measure of pathway activation.
Workflow for Comparative Western Blot Analysis
Caption: A typical workflow for analyzing the effects of FAK inhibitors on downstream signaling.
Detailed Western Blot Protocol
1. Cell Culture and Treatment:
-
Plate cancer cells (e.g., MDA-MB-231, PANC-1) at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound, Defactinib, Narmafotinib, or a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of AKT (e.g., p-AKT Ser473), ERK (e.g., p-ERK Thr202/Tyr204), and STAT3 (e.g., p-STAT3 Tyr705) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total forms of AKT, ERK, STAT3, and a loading control protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Conclusion
This compound, Defactinib, and Narmafotinib are all potent inhibitors of FAK that effectively modulate downstream signaling pathways crucial for cancer cell survival and proliferation. While direct quantitative comparisons are limited, the available data suggests that this compound and Defactinib exhibit particularly high potency. The choice of inhibitor for a specific research or therapeutic application may depend on factors such as selectivity profile, off-target effects, and the specific genetic context of the cancer being studied. Further head-to-head studies are warranted to delineate the nuanced differences in their biological activities and to guide their optimal clinical development.
References
- 1. Quantitative in vivo imaging of the effects of inhibiting integrin signalling via Src and FAK on cancer cell movement; effects on E-cadherin dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking the JAK2/STAT3 and ERK pathways suppresses the proliferation of gastrointestinal cancers by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Ifebemtinib's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Ifebemtinib, a potent and selective Focal Adhesion Kinase (FAK) inhibitor, with other alternative FAK inhibitors. The information presented is supported by experimental data to aid in the evaluation of its mechanism of action for research and development purposes.
This compound (also known as IN10018 or BI 853520) is a highly selective, ATP-competitive inhibitor of FAK.[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival, making it a key target in oncology.[1] this compound has demonstrated anti-tumor activity in various preclinical xenograft models and is currently being evaluated in clinical trials.[1][2]
Comparative Analysis of FAK Inhibitors
To provide a clear comparison of this compound with other FAK inhibitors, the following tables summarize their in vitro potency and in vivo efficacy in preclinical models.
Table 1: In Vitro Potency of FAK Inhibitors
| Compound | Target | IC50 (nM) | Cell Line |
| This compound (BI 853520) | FAK | 1 | PC-3 (prostate) |
| Defactinib (VS-6063) | FAK | 0.6 | Not specified |
| GSK2256098 | FAK | 8.5 - 15 | U87MG (glioblastoma), OVCAR8 (ovary), A549 (lung) |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Efficacy of FAK Inhibitors in Xenograft Models
| Compound | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound (BI 853520) | Nude Mice | Various Adenocarcinomas | 50 mg/kg, oral, daily | Ranged from no significant effect to >100% (tumor regression) | [1] |
| Defactinib (VS-6063) | Mice | KRAS-mutant NSCLC | 400 mg, oral, twice daily | Modest clinical activity | |
| GSK2256098 | Nude Mice | U87MG (glioblastoma) | Not specified | Dose- and time-dependent inhibition of pFAK |
TGI: Tumor Growth Inhibition, a percentage indicating the reduction in tumor size in treated animals compared to untreated controls.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.
In Vivo Tumor Xenograft Model for this compound Efficacy
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Animal Model: Female nude mice.
Cell Lines: A panel of 16 human adenocarcinoma cell lines, including PC-3 (prostate).[1]
Procedure:
-
Human cancer cells are cultured and harvested.
-
A suspension of cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
This compound is administered orally at a dose of 50 mg/kg, once daily.[1] The control group receives a vehicle control.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blot for pFAK).
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Pharmacodynamic Analysis of FAK Inhibition in Tumor Tissue
Objective: To confirm the on-target activity of this compound by measuring the inhibition of FAK autophosphorylation in tumor tissue.
Procedure:
-
Tumor-bearing mice are treated with this compound (50 mg/kg, oral) or vehicle.[1]
-
At specified time points after dosing, mice are euthanized, and tumors are excised.
-
Tumor lysates are prepared.
-
Protein concentrations are determined.
-
Western blot analysis is performed using antibodies specific for phosphorylated FAK (pFAK) at the autophosphorylation site (Y397) and total FAK.
-
The levels of pFAK are normalized to total FAK to determine the extent of inhibition.
Visualizing the Mechanism and Workflow
Diagrams are provided below to illustrate the FAK signaling pathway and the experimental workflow for in vivo validation.
Conclusion
The in vivo data demonstrate that this compound is a potent and selective FAK inhibitor with significant anti-tumor activity in preclinical models of various adenocarcinomas.[1] Its efficacy is particularly pronounced in tumors with a mesenchymal phenotype, characterized by low E-cadherin expression.[1] Pharmacodynamic studies confirm on-target activity through the inhibition of FAK autophosphorylation in tumor tissues.[1] While direct comparative in vivo studies with other FAK inhibitors are limited, the available data suggest this compound is a valuable tool for investigating FAK signaling and a promising candidate for further clinical development, particularly in cancers exhibiting a mesenchymal phenotype. This guide provides a foundational understanding for researchers to comparatively evaluate this compound's in vivo mechanism of action.
References
Safety Operating Guide
Safe Disposal of Ifebemtinib: A Procedural Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of Ifebemtinib, this guide offers step-by-step instructions for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound is a potent focal adhesion kinase (FAK) inhibitor with antineoplastic properties.[1][2] Due to its pharmacological activity and potential hazards, proper disposal is not merely a recommendation but a regulatory necessity. The primary route for disposal is through an approved waste disposal plant, as mandated by safety data sheets.[3] This guide outlines the necessary steps to handle and prepare this compound waste for final disposal.
Hazard Profile and Safety Summary
This compound hydrochloride is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] All personnel handling this compound should be familiar with its safety profile, summarized in the table below.
| Hazard Statement | Precautionary Statement | Personal Protective Equipment (PPE) |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling.[3] | Safety goggles with side-shields[3] |
| H410: Very toxic to aquatic life with long lasting effects | P270: Do not eat, drink or smoke when using this product.[3] | Protective gloves[3] |
| P273: Avoid release to the environment.[3] | Impervious clothing, Suitable respirator[3] | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[3] | ||
| P330: Rinse mouth.[3] | ||
| P391: Collect spillage.[3] | ||
| P501: Dispose of contents/ container to an approved waste disposal plant.[3] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol details the necessary steps for the safe segregation and packaging of this compound waste for disposal.
1. Waste Segregation at the Source:
-
Immediately upon generation, segregate all waste contaminated with this compound from other laboratory waste streams.
-
This includes, but is not limited to:
-
Unused or expired this compound powder or solutions.
-
Contaminated labware (e.g., vials, pipette tips, flasks).
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Any materials used for spill cleanup.
-
2. Waste Containerization:
-
Utilize designated, leak-proof, and clearly labeled hazardous waste containers.
-
For sharps waste (needles, scalpels) contaminated with this compound, use a designated, puncture-resistant sharps container.[4]
-
Ensure containers are compatible with the chemical nature of the waste.
3. Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound."
-
Include hazard pictograms as appropriate (e.g., harmful, environmental hazard).
4. Storage of Waste:
-
Store sealed waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Storage areas should prevent release into the environment and be inaccessible to unauthorized personnel.
5. Scheduling Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste management contractor.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they are aware of the material's hazards and handling requirements.
-
The final disposal method must be in compliance with all local, state, and federal regulations, which will typically involve incineration at a permitted facility.[3]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
Personal protective equipment for handling Ifebemtinib
Essential Safety Precautions for Handling Ifebemtinib
Researchers and laboratory personnel must adhere to strict safety protocols when handling this compound, a potent protein kinase inhibitor, to minimize exposure and ensure a safe working environment. This guide provides essential information on the necessary personal protective equipment (PPE), handling procedures, and disposal methods.
When working with this compound, it is crucial to use appropriate personal protective equipment.[1][2] This includes wearing chemical-resistant gloves, a lab coat, and chemical safety glasses.[2] In situations where dust or aerosols may be generated, respiratory protection and a face shield are also necessary.[3][4][5] It is recommended to use two pairs of chemotherapy gloves when handling antineoplastic hazardous drugs.[6]
Safe handling practices are paramount. Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1][4][7] Avoid direct contact with the skin, eyes, and clothing.[1][3][7] Do not eat, drink, or smoke in areas where this compound is handled.[1] After handling, wash hands and any exposed skin thoroughly.[1]
In case of accidental exposure, immediate action is required. If the substance comes into contact with the eyes, flush immediately with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention.[3] For skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention if symptoms occur.[3] If inhaled, move to fresh air and seek medical attention.[3] In case of ingestion, clean the mouth with water and drink plenty of water afterwards; do not induce vomiting and seek medical attention.[1][7]
Proper storage of this compound is essential to maintain its stability and prevent accidental exposure. It should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1][4] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheets and general guidelines for handling potent compounds.
| PPE Category | Specific Recommendations | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Consider double gloving.[5][6] | To prevent skin contact and absorption. |
| Eye and Face Protection | Chemical safety glasses with side shields or goggles.[2] A face shield is required if there is a risk of splashing or explosion.[5] | To protect eyes from splashes and dust. |
| Body Protection | A lab coat or impervious clothing.[2] Ensure it is buttoned and fits properly.[5] | To protect skin and clothing from contamination. |
| Respiratory Protection | Use a suitable respirator (e.g., N95 or higher) if dust or aerosols are generated. Work in a well-ventilated area or fume hood.[1][7] | To prevent inhalation of the compound. |
Procedural Workflow for Donning and Doffing PPE
To ensure maximum protection, it is critical to follow a specific sequence when putting on (donning) and taking off (doffing) PPE.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential harm to others. As a potent compound, it should be treated as hazardous waste.
Waste Segregation and Collection:
-
All disposable materials that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, should be considered contaminated waste.[8]
-
This waste should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[9]
-
Unused or expired this compound should not be disposed of down the drain or in regular trash.[10]
Disposal Method:
-
The primary recommended method for the disposal of antineoplastic drugs like this compound is high-temperature incineration by a licensed hazardous waste disposal service.[10][11]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.[8] They will ensure that the waste is handled and disposed of in compliance with all relevant regulations.[8]
-
Do not attempt to decontaminate or dispose of the waste through other means without consulting your EHS department.[8]
References
- 1. This compound hydrochloride|MSDS [dcchemicals.com]
- 2. media.cellsignal.cn [media.cellsignal.cn]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. pogo.ca [pogo.ca]
- 7. immunomart.org [immunomart.org]
- 8. web.uri.edu [web.uri.edu]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 10. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 11. iwaste.epa.gov [iwaste.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
